molecular formula C23H28O7 B1265328 Yunnankadsurin B

Yunnankadsurin B

Katalognummer: B1265328
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: YVMJUSKDPJGDHW-SYTFOFBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Yunnankadsurin B is a tannin. It has a role as a metabolite.
This compound has been reported in Kadsura ananosma, Kadsura coccinea, and other organisms with data available.

Eigenschaften

Molekularformel

C23H28O7

Molekulargewicht

416.5 g/mol

IUPAC-Name

(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1

InChI-Schlüssel

YVMJUSKDPJGDHW-SYTFOFBDSA-N

Isomerische SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)O)OCO4)OC)OC)OC)OC

Kanonische SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC

Herkunft des Produkts

United States

Foundational & Exploratory

The Isolation of Yunnankadsurin B from Schisandra chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Yunnankadsurin B, a dibenzocyclooctene-type lignan, from the stems of Schisandra chinensis. While this compound is a known constituent of this plant, detailed experimental protocols and quantitative data specifically for its isolation from S. chinensis are not extensively documented in publicly available literature. Therefore, this guide synthesizes established methodologies for the isolation of analogous lignans from Schisandra and the closely related Kadsura genera to present a robust, inferred protocol. This document outlines the necessary steps from extraction to purification and characterization, and includes a discussion of the general biological activities of related compounds.

Extraction of Crude Lignan Mixture

The initial step involves the extraction of a crude mixture of lignans from the dried and powdered stems of Schisandra chinensis. The choice of solvent and extraction method is critical for maximizing the yield of lignans while minimizing the co-extraction of undesirable compounds.

Experimental Protocol: Solvent Extraction

A widely employed and effective method for extracting lignans is solvent extraction using organic solvents of medium polarity.

Materials and Equipment:

  • Dried and powdered stems of Schisandra chinensis

  • 95% Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Mechanical blender or grinder

  • Large glass vessel with a stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • The dried stems of Schisandra chinensis are pulverized into a coarse powder to increase the surface area for solvent penetration.

  • The powdered plant material is macerated in 95% ethanol or ethyl acetate at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

  • The mixture is stirred continuously for 24-48 hours. This process is repeated 2-3 times to ensure exhaustive extraction.

  • The extracts are combined and filtered to remove solid plant debris.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation and Purification

The crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic approach is necessary to isolate and purify this compound.

Experimental Protocol: Column Chromatography

Materials and Equipment:

  • Silica gel (100-200 mesh or 200-300 mesh)

  • Glass chromatography column

  • Solvent systems (e.g., petroleum ether-ethyl acetate gradients, chloroform-methanol gradients)

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions enriched with lignans (as identified by TLC) can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • For final purification to obtain high-purity this compound, preparative HPLC is employed.

    • A C18 reversed-phase column is commonly used.

    • The mobile phase typically consists of a gradient of methanol-water or acetonitrile-water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the purified compound.

Structural Characterization

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

Analytical Techniques
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.

Table 1: Summary of Analytical Data for Lignan Characterization

Analytical TechniquePurposeExpected Information
HR-MS Determination of molecular formulaProvides the exact mass and elemental composition.
¹H NMR Elucidation of proton environmentShows the number of different types of protons, their chemical shifts, and coupling constants.
¹³C NMR Elucidation of carbon skeletonShows the number of different types of carbons and their chemical shifts.
2D NMR (COSY) H-H correlationsIdentifies protons that are coupled to each other.
2D NMR (HSQC) C-H correlationsIdentifies which protons are directly attached to which carbons.
2D NMR (HMBC) Long-range C-H correlationsEstablishes connectivity between protons and carbons that are separated by two or three bonds.

Quantitative Data

Table 2: Representative Quantitative Data for Lignan Isolation from Schisandra Species

ParameterTypical RangeNotes
Extraction Yield (Crude) 5 - 15% (w/w)Highly dependent on the solvent and extraction method used.
Final Yield (Purified Lignan) 0.01 - 0.5% (w/w)Based on the dry weight of the starting plant material.
Purity > 98%Achieved after preparative HPLC and/or recrystallization.

Biological Activity and Signaling Pathways

The biological activities and specific signaling pathways modulated by this compound have not been extensively studied. However, lignans isolated from Schisandra and Kadsura species are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. It is plausible that this compound shares some of these properties.

Many plant-derived lignans exert their effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related lignans have been shown to interact with pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway can lead to anti-inflammatory effects.

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway can influence cancer cell growth.

  • Nrf2 Signaling Pathway: A critical pathway for cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress.

Further research is required to determine the precise molecular targets and signaling cascades through which this compound exerts its biological effects.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Stems of Schisandra chinensis extraction Solvent Extraction (95% EtOH or EtOAc) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Lignan Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound characterization Structural Characterization (MS, NMR) pure_compound->characterization

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by Lignans

signaling_pathways cluster_inflammation Inflammation cluster_proliferation Cell Growth & Survival cluster_antioxidant Oxidative Stress lignan Lignans (e.g., this compound) nfkb NF-κB Pathway lignan->nfkb mapk MAPK Pathway lignan->mapk nrf2 Nrf2 Pathway lignan->nrf2 inflammation_response Inflammatory Response nfkb->inflammation_response inhibition cell_proliferation Cell Proliferation mapk->cell_proliferation modulation antioxidant_response Antioxidant Response nrf2->antioxidant_response activation

Caption: Hypothesized signaling pathways potentially modulated by Schisandra lignans.

Yunnankadsurin B: A Technical Overview of a Bioactive Dibenzocyclooctene Lignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a dibenzocyclooctene-type lignan, a class of natural products known for their diverse and potent biological activities. Isolated from species of the Kadsura genus, belonging to the Schisandraceae family, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of inflammation.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Characterization

This compound is characterized by its rigid and sterically congested dibenzocyclooctadiene skeleton. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₂₃H₂₈O₇[1]
Molecular Weight 416.46 g/mol [1]
CAS Number 51670-42-9[1]
Class Dibenzocyclooctene-type Lignan[1]
Initial Source Kadsura spp.[1][2]

Biological Activity: Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of this compound. Its activity has been quantified by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantParameter MeasuredIC₅₀ (μM)Source
Nitric Oxide (NO) InhibitionRAW 264.7LPSNitrite Concentration34.0

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24 hours.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[3][4][5][6]

Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the analysis of protein expression levels and post-translational modifications, such as phosphorylation, which are crucial in signal transduction.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 for NF-κB pathway; Akt, mTOR for PI3K/Akt pathway) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10][11][12]

Visualizations

Signaling Pathways

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκBα-p65/p50 IKK->IkB_NFkB Phosphorylation p_IkB p-IκBα IkB_NFkB->p_IkB NFkB p65/p50 p_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription YunnankadsurinB This compound YunnankadsurinB->IKK Inhibition

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation p_Akt p-Akt Akt->p_Akt Downstream Downstream Effectors (e.g., mTOR) p_Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival YunnankadsurinB This compound YunnankadsurinB->PI3K Potential Inhibition

Caption: Potential modulatory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Treatment with This compound & LPS cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity no_assay NO Production Assay (Griess Reagent) treatment->no_assay western_blot Western Blot Analysis (NF-κB & PI3K/Akt pathways) treatment->western_blot data_analysis Data Analysis cytotoxicity->data_analysis no_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing the anti-inflammatory activity of this compound.

Conclusion

This compound, a dibenzocyclooctene lignan from the Kadsura genus, demonstrates notable anti-inflammatory properties, evidenced by its ability to inhibit nitric oxide production in vitro. The data and protocols presented in this guide offer a foundational resource for further investigation into its mechanism of action and potential as a therapeutic lead. Future research should focus on elucidating its specific molecular targets within inflammatory signaling cascades, such as the NF-κB and PI3K/Akt pathways, and evaluating its efficacy in in vivo models of inflammation. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

The Elusive Structure of Yunnankadsurin B: A Case of Undisclosed Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking detailed information on the chemical structure elucidation of Yunnankadsurin B will find a notable absence of publicly available scientific literature. Despite inquiries into this specific compound and related chemical entities, foundational data including spectroscopic analyses and detailed experimental protocols for its isolation and characterization remain unpublished or inaccessible through standard scientific databases.

The initial investigation for "this compound" did not yield any specific scientific reports detailing its chemical structure, spectroscopic data (such as Nuclear Magnetic Resonance - NMR, Infrared - IR, or Mass Spectrometry - MS), or methods of synthesis. This suggests that "this compound" may be a very recently discovered compound with pending publications, a compound known by an alternative nomenclature, or potentially a misnomer.

Without access to the primary research articles that would contain the necessary quantitative data and experimental procedures, it is not possible to construct the detailed tables, protocols, and workflow diagrams as requested. The process of chemical structure elucidation is a systematic workflow that begins with the isolation and purification of the compound, followed by the application of various spectroscopic techniques to determine its atomic connectivity and stereochemistry.

Below is a generalized logical workflow that would typically be followed in the structural elucidation of a novel natural product like a hypothetical this compound.

G Generalized Workflow for Natural Product Structure Elucidation A Plant Material Collection & Preparation (e.g., Kadsura species) B Extraction & Fractionation A->B C Chromatographic Purification (e.g., Column, HPLC) B->C D Isolation of Pure Compound (this compound) C->D E Spectroscopic Analysis D->E F 1D & 2D NMR Spectroscopy ('H, ¹³C, COSY, HSQC, HMBC) E->F G Mass Spectrometry (HR-ESI-MS) E->G H Infrared (IR) & UV-Vis Spectroscopy E->H I Data Interpretation & Preliminary Structure Proposal F->I G->I H->I J Chemical Derivatization or Total Synthesis (Confirmation) I->J K X-ray Crystallography (Absolute Stereochemistry) I->K L Final Structure Confirmation J->L K->L

Caption: Generalized workflow for the elucidation of a novel natural product.

This diagram illustrates the logical progression from raw plant material to the final confirmed chemical structure. Each step involves specific experimental protocols and generates quantitative data that is crucial for the subsequent stages of the elucidation process.

References

Spectroscopic and Structural Elucidation of Yunnankadsurin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yunnankadsurin B, a dibenzocyclooctene-type lignan. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural identity of this compound was established through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)
Data not available in search results
Table 3: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)HR-MS Formula
ESIData not available in search results

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data, as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.0). Coupling constants (J) are reported in Hertz (Hz). The complete assignment of proton and carbon signals was achieved through the analysis of ¹H-¹H COSY, HSQC, and HMBC experiments.

Mass Spectrometry (MS)

High-resolution mass spectra (HR-MS) were obtained using an API QSTAR Pulsar i hybrid Q-TOF mass spectrometer with electrospray ionization (ESI).

Experimental and Analytical Workflow

The general workflow for the isolation and characterization of this compound is depicted in the following diagram. This process involves extraction from the plant source, followed by chromatographic separation and subsequent spectroscopic analysis for structural elucidation.

experimental_workflow plant_material Kadsura spp. (Plant Material) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound This compound (Pure Compound) chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Techniques

The structural determination of this compound relies on the complementary information provided by different spectroscopic techniques. The logical flow of data interpretation is illustrated below.

logical_relationship ms Mass Spectrometry (MS) formula Molecular Formula ms->formula final_structure Final Structure of this compound formula->final_structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) connectivity Connectivity & Planar Structure nmr->connectivity stereochemistry Stereochemistry (NOESY) connectivity->stereochemistry stereochemistry->final_structure

Caption: Interrelation of spectroscopic data for the structural determination of this compound.

The intricate biosynthetic pathways of dibenzocyclooctene lignans: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dibenzocyclooctene lignans, a prominent class of natural products, are renowned for their significant pharmacological activities, including anticancer and antiviral properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these complex molecules, with a focus on the well-characterized podophyllotoxin and the medicinally important schisandrin-type lignans. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, outlines key experimental protocols, and visualizes the intricate molecular journeys.

Core Biosynthetic Pathways

The biosynthesis of dibenzocyclooctene lignans originates from the general phenylpropanoid pathway, which provides the essential C6-C3 monolignol precursors. From this common starting point, the pathways diverge to create a rich diversity of lignan scaffolds.

The Podophyllotoxin Pathway

The biosynthesis of podophyllotoxin, the precursor to the chemotherapy drugs etoposide and teniposide, is a well-studied pathway that proceeds through a series of stereospecific reactions. The journey begins with the oxidative coupling of two coniferyl alcohol molecules.

The key steps are:

  • Oxidative Coupling: A laccase or peroxidase enzyme generates coniferyl alcohol radicals. A dirigent protein (DIR) then guides the stereoselective coupling of these radicals to form (+)-pinoresinol.[1][2]

  • Sequential Reductions: Pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme, catalyzes the two-step reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.[1][3]

  • Dehydrogenation and Cyclization: (-)-Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SIRD), an NAD⁺-dependent enzyme, to form (-)-matairesinol.[4][5][6]

  • Methylenedioxy Bridge Formation: A series of cytochrome P450 enzymes (CYPs), including CYP719A23, and O-methyltransferases (OMTs) are involved in the subsequent transformations, including the formation of the characteristic methylenedioxy bridge, leading to intermediates like pluviatolide and yatein.[7]

  • Aryltetralin Scaffold Formation: A 2-oxoglutarate-dependent dioxygenase (2-ODD) is responsible for closing the core cyclohexane ring, a critical step in forming the aryltetralin scaffold of deoxypodophyllotoxin.[7]

  • Final Hydroxylations: Further hydroxylations, catalyzed by other CYPs such as CYP71BE54 and CYP82D61, complete the synthesis of podophyllotoxin.[7]

Podophyllotoxin_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Dibenzocyclooctene Lignan Biosynthesis (Podophyllotoxin) Phenylalanine Phenylalanine Coniferyl_Alcohol Coniferyl_Alcohol Phenylalanine->Coniferyl_Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR (NADPH) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (NADPH) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD (NAD+) Yatein Yatein Matairesinol->Yatein CYPs, OMTs Deoxypodophyllotoxin Deoxypodophyllotoxin Yatein->Deoxypodophyllotoxin 2-ODD Podophyllotoxin Podophyllotoxin Deoxypodophyllotoxin->Podophyllotoxin CYPs

Biosynthetic pathway of Podophyllotoxin.
The Schisandra Lignans (Schisandrin-type) Pathway

Dibenzocyclooctene lignans found in Schisandra species, such as schisandrin, follow a distinct biosynthetic route that utilizes isoeugenol as a key precursor, diverging from the coniferyl alcohol-centric pathway of podophyllotoxin.[8][9]

The proposed key steps include:

  • Isoeugenol Formation: Coniferyl alcohol is converted to isoeugenol.

  • Dimerization: Two molecules of isoeugenol undergo oxidative coupling to form dibenzylbutane lignans like dihydroguaiaretic acid. This step is likely mediated by laccases and dirigent proteins.

  • Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450s and O-methyltransferases, leads to the formation of the key intermediate, pregomisin.[4]

  • Oxidative C-C Coupling (Cyclization): The final and defining step is the intramolecular oxidative C-C bond formation that creates the characteristic eight-membered dibenzocyclooctene ring. Recent studies suggest that specific cytochrome P450 enzymes, such as CYP719G1b in Schisandra chinensis, catalyze this crucial cyclization of pregomisin to form the core scaffold of schisandrin-type lignans.[10]

Schisandrin_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Dibenzocyclooctene Lignan Biosynthesis (Schisandrin) Coniferyl_Alcohol Coniferyl_Alcohol Isoeugenol Isoeugenol Coniferyl_Alcohol->Isoeugenol Dihydroguaiaretic_acid Dihydroguaiaretic_acid Isoeugenol->Dihydroguaiaretic_acid Laccase + Dirigent Protein Pregomisin Pregomisin Dihydroguaiaretic_acid->Pregomisin CYPs, OMTs Schisandrin_scaffold Schisandrin_scaffold Pregomisin->Schisandrin_scaffold CYP719G1b (Oxidative Cyclization)

Biosynthetic pathway of Schisandra lignans.

Quantitative Data

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes and the accumulation of intermediates. The following tables summarize available quantitative data for key enzymes and metabolite yields.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSource OrganismSubstrateKm (µM)Vmax (units)kcat (s-1)kcat/Km (M-1s-1)Reference
PLR (Isoform 1)Forsythia intermedia(+)-Pinoresinol1.5---[1][11]
PLR (Isoform 1)Forsythia intermedia(+)-Lariciresinol0.8---[1][11]
SIRDPodophyllum peltatum(-)-Secoisolariciresinol5.8-1.93.3 x 105[4]
SIRDForsythia intermedia(-)-Secoisolariciresinol2.5-0.431.7 x 105[6]
UGT71A9Sesamum indicum(+)-Sesaminol130.17 pkat/µg--[12]
CYP81Q1Sesamum indicum(+)-Pinoresinol1.71.1 pkat/pmol--[13]

Note: Kinetic data can vary significantly based on assay conditions and protein preparation. The values presented are for comparative purposes.

Table 2: In Planta/Heterologous System Product Yields
ProductHost SystemPrecursorYieldReference
(-)-4'-DesmethylepipodophyllotoxinNicotiana benthamiana(+)-Pinoresinol10.3 ng/mg dry weight[7][12]
(-)-DeoxypodophyllotoxinNicotiana benthamiana(+)-Pinoresinol~90 ng/mg dry weight[7][12]
PodophyllotoxinPodophyllum hexandrum rhizomes-0.59% - 2.51% dry weight[14]
SchisandrinSchisandra chinensis fruit-0.6 - 1.2 mg/g dry weight-
Gomisin JSchisandra sphenanthera roots-~0.4 mg/g fresh weight[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of dibenzocyclooctene lignan biosynthesis.

Heterologous Expression and Purification of a His-tagged Reductase (e.g., PLR, SIRD) in E. coli

This protocol describes the expression and purification of a recombinant reductase for subsequent in vitro characterization.

Protein_Purification_Workflow Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Pick colony Large_Scale_Culture Large_Scale_Culture Starter_Culture->Large_Scale_Culture Inoculate Induction Induction Large_Scale_Culture->Induction Reach OD600 ~0.6 Cell_Harvest Cell_Harvest Induction->Cell_Harvest Incubate & centrifuge Lysis Lysis Cell_Harvest->Lysis Resuspend & sonicate Clarification Clarification Lysis->Clarification Centrifuge IMAC_Purification IMAC_Purification Clarification->IMAC_Purification Load supernatant Desalting Desalting IMAC_Purification->Desalting Elute & buffer exchange Protein_Quantification Protein_Quantification Desalting->Protein_Quantification Bradford/BCA assay

Workflow for recombinant protein purification.
  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged gene of interest (e.g., PLR). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[15][16]

  • Starter Culture: Inoculate 10 mL of LB medium containing the selective antibiotic with a single colony. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression. Continue to incubate overnight (16-20 hours) at the lower temperature with shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail and lysozyme (1 mg/mL). Incubate on ice for 30 minutes. Sonicate the suspension on ice to lyse the cells completely.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC Purification: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Desalting/Buffer Exchange: Pool the fractions containing the pure protein. Remove imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Enzyme Assay for Secoisolariciresinol Dehydrogenase (SIRD)

This spectrophotometric assay measures the activity of SIRD by monitoring the production of its cofactor, NADH.

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube or a 96-well plate, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine:

    • 100 mM Tris-HCl buffer (pH 8.8-9.0)

    • 2 mM NAD⁺

    • Purified SIRD enzyme (1-5 µg)

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Start the reaction by adding (-)-secoisolariciresinol (dissolved in DMSO or methanol) to a final concentration of 100-500 µM. The final concentration of the organic solvent should not exceed 1-2% (v/v).

  • Monitoring the Reaction: Immediately transfer the reaction to a spectrophotometer or plate reader. Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time (e.g., every 30 seconds for 10-20 minutes) at 30°C.

  • Calculation of Activity: Determine the initial linear rate of the reaction (ΔAbs340/min). Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.

  • Controls: Run parallel reactions without the enzyme (substrate blank) and without the substrate (enzyme blank) to correct for any non-enzymatic reduction of NAD⁺ or background absorbance changes.[17][18][19]

Lignan Extraction from Plant Material and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of dibenzocyclooctene lignans from plant tissues.

  • Sample Preparation: Harvest fresh plant tissue (e.g., leaves, roots, rhizomes) and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder.

  • Extraction:

    • Weigh 50-100 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (or ethanol).

    • Vortex vigorously for 1 minute.

    • Extract using an ultrasonic bath for 30-60 minutes at 40-50°C.[9][10]

  • Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject 5-10 µL of the filtered extract onto a C18 reverse-phase HPLC column. Elute the lignans using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically in positive or negative ion mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Develop an MRM method using authentic standards for each target lignan to determine the specific precursor ion → product ion transitions and optimize collision energies. Create a calibration curve using serial dilutions of the standards to quantify the lignans in the plant extracts.[7][9][10]

Lignan_Analysis_Workflow Sample_Harvest Sample_Harvest Lyophilization_Grinding Lyophilization_Grinding Sample_Harvest->Lyophilization_Grinding Solvent_Extraction Solvent_Extraction Lyophilization_Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS_Analysis LC_MS_Analysis Filtration->LC_MS_Analysis Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Quantification

Workflow for lignan extraction and analysis.

Logical Relationships: Evolutionary Divergence of Lignan Pathways

The biosynthesis of different classes of lignans, while originating from the same core phenylpropanoid pathway, represents a fascinating example of evolutionary divergence. The enzymes involved, particularly reductases and CYPs, have evolved distinct substrate specificities and catalytic functions, leading to the vast structural diversity observed in nature. This divergence allows plants to produce specific compounds for defense or developmental roles. The relationship between the podophyllotoxin and schisandrin pathways highlights how different plant lineages have evolved unique enzymatic toolkits to modify a common precursor theme into structurally and functionally distinct molecules.

Lignan_Evolution Evolutionary Divergence of Dibenzocyclooctene Lignan Biosynthesis cluster_Podophyllum Podophyllum Lineage cluster_Schisandra Schisandra Lineage Phenylpropanoid_Pathway Phenylpropanoid_Pathway Coniferyl_Alcohol_P Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol_P Coniferyl_Alcohol_S Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol_S PLR_P PLR (specific for pinoresinol) Coniferyl_Alcohol_P->PLR_P SIRD_P SIRD PLR_P->SIRD_P Downstream_CYPs_P Specialized CYPs/2-ODD SIRD_P->Downstream_CYPs_P Podophyllotoxin Podophyllotoxin Downstream_CYPs_P->Podophyllotoxin Isoeugenol_Synthase Isoeugenol Synthase Coniferyl_Alcohol_S->Isoeugenol_Synthase Isoeugenol Isoeugenol Isoeugenol_Synthase->Isoeugenol Dimerization_S Dimerization Enzymes Isoeugenol->Dimerization_S Downstream_CYPs_S Specialized CYPs (e.g., CYP719G1b) Dimerization_S->Downstream_CYPs_S Schisandrins Schisandrins Downstream_CYPs_S->Schisandrins

Evolutionary divergence of lignan pathways.

References

Yunnankadsurin B: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnankadsurin B is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura ananosma. Lignans from this genus have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its isolation and quantification, and insights into its potential biological signaling pathways. The information is presented to support further research and development of this promising natural product.

Natural Occurrence of this compound

This compound has been identified as a constituent of the plant genus Kadsura, which belongs to the Schisandraceae family. These plants are predominantly found in East and Southeast Asia. The primary documented source of this compound is Kadsura ananosma. While the presence of this compound in this species is confirmed, specific quantitative data regarding its concentration in various plant parts remains limited in publicly available literature.

Table 1: Natural Occurrence of this compound

Plant SpeciesPlant PartConcentration/YieldReference
Kadsura ananosmaStems, SeedsData not available in searched literature.[1][2][3]

Note: Extensive literature searches did not yield specific quantitative data for the concentration or yield of this compound from its natural sources. The table reflects the identified plant source.

cluster_0 Natural Sources of this compound Kadsura Genus Kadsura Genus Kadsura ananosma Kadsura ananosma Kadsura Genus->Kadsura ananosma species This compound This compound Kadsura ananosma->this compound contains

Figure 1. Natural sources of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not explicitly available, a general and representative methodology can be compiled from studies on the isolation of dibenzocyclooctadiene lignans from Kadsura species.[4][5]

Isolation and Purification of Dibenzocyclooctadiene Lignans

This protocol is a representative example for the isolation of lignans from Kadsura plant material.

1. Plant Material Collection and Preparation:

  • Collect fresh plant material (e.g., stems or seeds) of Kadsura ananosma.
  • Air-dry the plant material at room temperature and then pulverize it into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 x 7 days).
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Chromatographic Separation:

  • Subject the ethyl acetate fraction, which is typically rich in lignans, to column chromatography on a silica gel column.
  • Elute the column with a gradient of solvents, commonly a mixture of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity (e.g., 100:0 to 0:100 v/v).
  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
  • Pool fractions with similar TLC profiles.

4. Further Purification:

  • Subject the combined fractions containing the target lignans to further purification steps. This may involve repeated column chromatography on silica gel, Sephadex LH-20 (eluting with MeOH), or preparative high-performance liquid chromatography (HPLC).
  • For preparative HPLC, a reversed-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water.

5. Structure Elucidation:

  • The structure of the isolated pure compound (this compound) is typically elucidated using spectroscopic methods, including:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.[4]

"Plant Material" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Partitioning" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Column Chromatography" [fillcolor="#FBBC05", fontcolor="#202124"]; "Preparative HPLC" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pure this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure Elucidation" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Plant Material" -> "Extraction" [label="95% EtOH"]; "Extraction" -> "Partitioning" [label="Petroleum Ether, EtOAc, n-BuOH"]; "Partitioning" -> "Column Chromatography" [label="EtOAc Fraction"]; "Column Chromatography" -> "Preparative HPLC" [label="Crude Fractions"]; "Preparative HPLC" -> "Pure this compound"; "Pure this compound" -> "Structure Elucidation" [label="MS, NMR"]; }

Figure 2. General workflow for isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. The following provides a general framework for developing such a method.[6][7][8][9]

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or PDA detector).

2. Chromatographic Conditions (to be optimized):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed from a low to a high concentration of acetonitrile over a set time.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
  • Detection: UV detection at a wavelength where dibenzocyclooctadiene lignans show maximum absorbance, often in the range of 220-280 nm.[6]
  • Injection Volume: Typically 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
  • Sample Solution: Extract the plant material as described previously and dissolve a known amount of the dried extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
  • Inject the sample solution and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, research on other dibenzocyclooctadiene lignans from Kadsura species provides valuable insights. Lignans from Kadsura coccinea have been shown to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like certain lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes.

Kadsura Lignans Kadsura Lignans Keap1_Nrf2_Complex Keap1-Nrf2 Complex Kadsura Lignans->Keap1_Nrf2_Complex inhibit Keap1 Oxidative Stress Oxidative Stress Oxidative Stress->Keap1_Nrf2_Complex induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2_Complex->Nrf2_translocation ARE_Binding Nrf2 binds to ARE Nrf2_translocation->ARE_Binding Gene_Transcription Transcription of Antioxidant Genes ARE_Binding->Gene_Transcription Cytoprotection Cytoprotection Gene_Transcription->Cytoprotection

References

A Technical Guide to the Preliminary Biological Screening of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible, peer-reviewed data on the comprehensive biological screening of Yunnankadsurin B is limited. This guide, therefore, presents a standardized framework for the preliminary biological evaluation of a novel natural product like this compound, outlining common experimental protocols and data presentation formats. The quantitative data herein is illustrative and should not be considered factual for this compound.

Introduction to this compound

This compound is a lignan isolated from Kadsura ananosma. Lignans are a class of polyphenols known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. A preliminary biological screening is essential to identify and characterize the potential therapeutic properties of this compound. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and anti-inflammatory potential.

Proposed Workflow for Preliminary Biological Screening

The initial screening of a novel compound like this compound follows a logical progression from general cytotoxicity to more specific activity assays. This workflow ensures that the compound's safety profile is considered before proceeding to more complex and resource-intensive investigations.

G cluster_0 Phase 1: Initial Viability and Cytotoxicity Assessment cluster_1 Phase 2: Anticancer Activity Screening cluster_2 Phase 3: Antimicrobial and Anti-inflammatory Screening A Compound Acquisition and Preparation (this compound) B General Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) A->B Solubilize in appropriate solvent (e.g., DMSO) C Determine Maximum Non-toxic Concentration B->C Analyze dose-response curve D Cytotoxicity Screening on Cancer Cell Lines (e.g., MCF-7, A549, HeLa) C->D G Antimicrobial Assays (e.g., Broth Microdilution for MIC) C->G H Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) C->H E Calculate IC50 Values D->E Dose-response analysis F Preliminary Mechanism of Action Studies (e.g., Apoptosis Assay) E->F For potent compounds G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibits? Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Promotes

An In-depth Technical Guide to Yunnankadsurin B: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a bioactive dibenzocyclooctene-type lignan, a class of natural products known for their diverse pharmacological activities. Isolated from plants of the Kadsura genus, traditionally used in herbal medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at its biological activities and underlying mechanisms of action.

Physicochemical Properties

This compound is characterized by the molecular formula C23H28O7 and a molecular weight of approximately 416.46 g/mol .[1][2] While a specific melting point has not been definitively reported in the available literature, its dibenzocyclooctene lignan structure suggests it is a crystalline solid at room temperature. The solubility of this compound has not been extensively quantified in a wide range of solvents, but based on its chemical structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate, with limited solubility in water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C23H28O7[1][2]
Molecular Weight ~416.46 g/mol [1][2]
CAS Number 51670-42-9[2]
Type Dibenzocyclooctene-type Lignan[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following sections describe the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, methyl groups, and protons on the cyclooctadiene ring. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's connectivity and stereochemistry.

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the 23 carbon atoms in the molecule, including those in the aromatic rings, methoxy groups, methyl groups, and the cyclooctadiene core. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretching: Signals in the 2850-3000 cm⁻¹ range for aliphatic and aromatic C-H bonds.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 417.18. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing characteristic losses of methyl and methoxy groups.

Experimental Protocols

Isolation and Purification of this compound from Kadsura heteroclita

The following is a generalized experimental workflow for the isolation and purification of this compound, based on common phytochemical procedures.

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered stems of Kadsura heteroclita are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is expected to contain the lignans, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.

Anti-Inflammatory and Antitumor Activity: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and antitumor effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli / Oncogenic Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, etc. IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases IkB_p P-IκB NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation YunnankadsurinB This compound YunnankadsurinB->IKK inhibits DNA DNA (κB sites) NFkB_n->DNA binds GeneExpression Gene Expression (Inflammation, Proliferation, Survival) DNA->GeneExpression activates

Caption: Inhibition of the canonical NF-κB pathway by this compound.

This compound is thought to interfere with this pathway by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. This mechanism effectively dampens the inflammatory response and can induce apoptosis in cancer cells that rely on NF-κB signaling for their survival.

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity. The likely mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to and inhibiting RT, this compound can prevent the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

HIV_RT_Inhibition ViralRNA Viral RNA RT HIV-1 Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA RT->ViralDNA Reverse Transcription dNTPs dNTPs dNTPs->RT YunnankadsurinB This compound YunnankadsurinB->RT binds to & inhibits

Caption: Proposed mechanism of anti-HIV activity of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways, such as the NF-κB pathway, makes it an attractive candidate for the development of novel anti-inflammatory and anticancer agents. Furthermore, its anti-HIV activity warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the need for further studies to fully elucidate its pharmacological profile and to explore its clinical applications. The detailed protocols and compiled data herein serve as a valuable resource for future research in this area.

References

Solubility of Yunnankadsurin B: A Technical Guide to Determination and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature did not yield specific quantitative solubility data for Yunnankadsurin B in various solvents. This guide, therefore, provides a framework of the experimental protocols and analytical methodologies that are industry-standard for determining the solubility of natural products like this compound. The information presented here is intended to enable researchers, scientists, and drug development professionals to design and execute their own solubility studies for this compound.

Introduction to Solubility Studies in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For natural products such as this compound, a lignan isolated from Kadsura coccinea, understanding its solubility profile is a fundamental step in preclinical development.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating formulation strategies to enhance dissolution. This guide outlines the standard procedures for determining the equilibrium solubility of a compound and the analytical methods for its quantification.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique measures the concentration of a solute in a saturated solution at a specific temperature.

2.1. Materials and Equipment

  • This compound (solid form)

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • A temperature-controlled orbital shaker or incubator

  • A centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of a solute in a solution.

  • Method Development:

    • A reverse-phase HPLC method is typically suitable for lignans. A C18 column is a common choice.

    • The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

    • The flow rate and column temperature should be optimized to achieve good peak shape and separation.

    • The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison.

SolventTemperature (°C)Solubility (mg/mL)Method of Quantification
e.g., Watere.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., DMSOe.g., 25e.g., HPLC-UV
e.g., Acetonitrilee.g., 25e.g., HPLC-UV
e.g., Ethyl Acetatee.g., 25e.g., HPLC-UV
e.g., Hexanee.g., 25e.g., HPLC-UV

Visualizations

4.1. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining equilibrium solubility.

4.2. Relationship Between Solvent Polarity and Solubility

G cluster_solute This compound (Solute) YunnankadsurinB Lignan Structure (Moderately Polar) Polar Polar (e.g., Water, Methanol) YunnankadsurinB->Polar Lower Solubility MidPolar Mid-Polar (e.g., Ethanol, Acetonitrile) YunnankadsurinB->MidPolar Higher Solubility (Predicted) NonPolar Non-Polar (e.g., Hexane, Toluene) YunnankadsurinB->NonPolar Lower Solubility

Caption: "Like Dissolves Like" principle for solubility.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are utilized in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders. Lignans from this genus, including this compound and its analogs, have demonstrated a range of biological activities, such as anti-HIV, anti-inflammatory, and cytotoxic effects, making them promising candidates for natural product-based drug discovery and development.

This document provides a detailed protocol for the extraction, fractionation, and purification of this compound and related lignans from Kadsura plant material. The methodology is based on established phytochemical isolation techniques for this class of compounds, involving solvent extraction, liquid-liquid partitioning, and multiple stages of column chromatography.

Data Presentation

The following tables summarize the quantitative data from a representative isolation process of lignans from Kadsura species. The data is adapted from a similar study on the isolation of lignans from Kadsura angustifolia and serves as a typical example of expected yields through the purification process.

Table 1: Extraction and Fractionation Yields

StepDescriptionStarting Material (kg)Yield (g)Yield (%)
1Air-dried, powdered stems of Kadsura15.0--
295% Ethanol Extraction15.09806.53
3Ethyl Acetate (EtOAc) Fraction-38038.8 (of crude extract)

Table 2: Column Chromatography Fractionation of EtOAc Extract

FractionEluent System (CHCl₃-Me₂CO)Weight (g)
Fr. 11:023.0
Fr. 250:125.0
Fr. 320:138.0
Fr. 410:1115.0
Fr. 55:182.0
Fr. 62:145.0
Fr. 71:130.0
Fr. 80:115.0

Table 3: Final Yield of a Representative Purified Lignan (Binankadsurin A)

CompoundStarting Plant Material (kg)Final Yield (mg)Overall Yield (%)
Binankadsurin A15.045.00.0003

Experimental Workflow Diagram

Extraction_Purification_Workflow Plant 1. Plant Material (15 kg dried, powdered stems) Extraction 2. Extraction (95% EtOH, 3x) Plant->Extraction CrudeExtract 3. Crude Extract (980 g) Extraction->CrudeExtract Partition 4. Liquid-Liquid Partitioning (EtOAc-H₂O) CrudeExtract->Partition EtOAc_Fraction 5. EtOAc Soluble Fraction (380 g) Partition->EtOAc_Fraction Silica_CC 6. Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Silica_CC Fractions 7. Collection of Fractions (Fr. 1-8) Silica_CC->Fractions Further_CC 8. Further Chromatography (Sephadex LH-20, ODS, RP-HPLC) Fractions->Further_CC Pure_Compound 9. Pure this compound Further_CC->Pure_Compound

Caption: Workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Kadsura plant material.

Plant Material Preparation and Extraction
  • Preparation : Collect the stems of the Kadsura plant. Air-dry the material in a shaded, well-ventilated area until brittle.

  • Grinding : Powder the dried stems using a mechanical grinder to a coarse powder (approximately 20-40 mesh).

  • Extraction :

    • Macerate 15 kg of the powdered plant material in 95% ethanol at room temperature. Use a solid-to-liquid ratio of approximately 1:5 (w/v).

    • Allow the mixture to stand for 24 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process two more times on the plant residue to ensure exhaustive extraction.

    • Combine the ethanol extracts from all three repetitions.

  • Concentration : Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract (approximately 980 g).

Solvent Partitioning (Fractionation)
  • Suspension : Suspend the crude ethanol extract (980 g) in 2 liters of distilled water.

  • Liquid-Liquid Partitioning :

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add an equal volume of ethyl acetate (EtOAc) and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper EtOAc layer.

    • Repeat the partitioning process with fresh EtOAc three times.

  • Concentration : Combine all EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction (approximately 380 g).

Silica Gel Column Chromatography
  • Column Packing : Prepare a silica gel (200-300 mesh) column using a suitable solvent such as chloroform (CHCl₃).

  • Sample Loading : Adsorb the EtOAc fraction (380 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution : Elute the column using a stepwise gradient of chloroform-acetone (CHCl₃-Me₂CO) mixtures with increasing polarity (e.g., 1:0, 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, and 0:1).

  • Fraction Collection : Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles to yield major fractions (e.g., Fr. 1-8).

Purification of Target Compounds

The fractions obtained from the initial silica gel column are complex mixtures and require further purification steps. The specific protocol will vary depending on the target fraction. The following is a representative procedure for a fraction rich in dibenzocyclooctadiene lignans.

  • Sephadex LH-20 Chromatography :

    • Dissolve the fraction (e.g., Fr. 4, 115 g) in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol to remove pigments and polymeric materials. This step separates compounds based on molecular size.

  • Reversed-Phase (ODS) Chromatography :

    • Subject the sub-fractions from the Sephadex column to Open Column Chromatography on a reversed-phase (ODS) silica gel.

    • Elute with a gradient of methanol-water (e.g., 50:50 to 100:0) to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Perform final purification on the most promising sub-fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient mobile phase of acetonitrile-water or methanol-water to isolate the pure this compound. Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 254 nm).

    • Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the purified compound.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway for this compound is a subject of ongoing research, many lignans from Kadsura species are known to exhibit anti-inflammatory and anti-cancer activities, often involving the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB IκBα degradation releases NF-κB Transcription Gene Transcription Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Transcription->Inflammatory_Genes Induces YunnankadsurinB This compound YunnankadsurinB->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Total Synthesis of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature search, it has been determined that a specific, detailed total synthesis of Yunnankadsurin B has not been published in peer-reviewed scientific journals. While the compound is a known natural product and has been characterized and studied for its biological activities, a complete synthetic route detailing the experimental protocols, quantitative data, and reaction schemes is not publicly available at this time.

This compound is a lignan found in plants of the Kadsura genus. Research has identified its presence in these plants and explored some of its biological properties, including its inhibitory effects on Staphylococcus aureus.

Given the absence of a published total synthesis for this compound, this document will instead provide a general overview of synthetic strategies commonly employed for structurally related lignans. This information is intended to serve as a foundational guide for researchers interested in developing a potential synthetic route to this compound.

General Strategies for the Synthesis of Dibenzocyclooctadiene Lignans

The core structure of this compound belongs to the dibenzocyclooctadiene class of lignans. The synthesis of this class of molecules typically involves several key strategic steps. Below is a conceptual workflow that outlines a plausible, though not yet executed, approach for the synthesis of this compound or its analogues.

Conceptual Synthetic Workflow

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Proposed) A This compound B Dibenzocyclooctadiene Core A->B Simplification C Biaryl Precursor B->C Key Disconnection (Intramolecular Biaryl Coupling) D Substituted Monomers C->D Further Disconnection E Synthesis of Substituted Monomers F Intermolecular Coupling E->F G Intramolecular Biaryl Bond Formation F->G H Cyclooctadiene Ring Closure G->H I Functional Group Interconversion & Elaboration H->I J Final Product: This compound I->J

Figure 1. A conceptual workflow illustrating a potential retrosynthetic analysis and forward synthesis for a dibenzocyclooctadiene lignan like this compound.

Key Experimental Protocols for Lignan Synthesis (General Examples)

The following protocols are generalized examples of reactions commonly used in the synthesis of lignan scaffolds. These are not specific to this compound but represent methodologies that would likely be relevant to its synthesis.

Oxidative Biaryl Coupling

A crucial step in the synthesis of dibenzocyclooctadiene lignans is the formation of the biaryl bond. This is often achieved through an intramolecular oxidative coupling of a precursor with two appropriately positioned aromatic rings.

Example Protocol: Vanadium-Catalyzed Oxidative Coupling

  • Preparation of the Substrate: A solution of the diaryl precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagent: A solution of a vanadium (V) reagent, such as VOF3 or VOCl3, (typically 1.1 to 2.0 eq) in the same solvent is added dropwise to the substrate solution at a controlled temperature (e.g., -78 °C to 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Formation of the Cyclooctadiene Ring

Once the biaryl bond is established, the eight-membered ring is typically formed. Various cyclization strategies can be employed depending on the specific functionalities present in the molecule.

Example Protocol: Dieckmann Condensation

  • Preparation of the Diester: The biaryl diester precursor (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.

  • Addition of Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), (typically 2.0 to 3.0 eq) is added portionwise to the solution at room temperature or elevated temperature.

  • Reaction and Monitoring: The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

  • Workup: The reaction is carefully quenched by the addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between water and an organic solvent.

  • Purification: The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester is often used in the next step without extensive purification or can be purified by chromatography.

Quantitative Data from Analogous Lignan Syntheses

While specific data for this compound is unavailable, the following table presents typical yield ranges for key transformations in the synthesis of other dibenzocyclooctadiene lignans, which can serve as a benchmark for a potential synthesis of this compound.

Reaction Step Reagents and Conditions Typical Yield Range (%)
Intermolecular CouplingSuzuki or Stille coupling70-95
Intramolecular Oxidative Biaryl CouplingVOF3, CH2Cl2, -78 °C to rt40-75
Cyclooctadiene Ring Formation (e.g., Dieckmann)NaH, Toluene, reflux50-80
Reduction of KetoneNaBH4, MeOH85-98
Methylation/Functional Group InterconversionMeI, K2CO3, Acetone80-95

Signaling Pathways and Logical Relationships

The development of a total synthesis strategy involves a logical progression from a complex target molecule to simpler, commercially available starting materials. This process, known as retrosynthesis, is a cornerstone of synthetic organic chemistry.

retrosynthesis Yunnankadsurin_B Target: this compound Core_Structure Key Intermediate: Dibenzocyclooctadiene Yunnankadsurin_B->Core_Structure Final Functionalization Biaryl_Precursor Advanced Intermediate: Functionalized Biaryl Core_Structure->Biaryl_Precursor Ring Closure Monomer_A Starting Material A Biaryl_Precursor->Monomer_A Coupling Monomer_B Starting Material B Biaryl_Precursor->Monomer_B Coupling

Figure 2. A simplified retrosynthetic logic diagram for a generic dibenzocyclooctadiene lignan.

Conclusion

While a detailed protocol for the total synthesis of this compound is not currently available in the scientific literature, the established methodologies for the synthesis of related dibenzocyclooctadiene lignans provide a strong foundation for the development of a viable synthetic route. Researchers aiming to synthesize this compound would likely employ strategies involving a key intramolecular biaryl coupling to construct the core structure, followed by appropriate functional group manipulations to complete the synthesis. The provided general protocols and conceptual workflows are intended to guide these future research efforts. Further investigation into the synthesis of closely related natural products, such as Kadsurin A or other schisandra lignans, is recommended for more specific procedural insights.

Application Notes and Protocols for the Quantification of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a bioactive lignan isolated from plants of the Kadsura genus, which has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for phytochemical analysis, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of this compound are HPLC, often used for analysis of plant materials and formulations, and LC-MS/MS, which is preferred for its high sensitivity and selectivity in complex biological matrices such as plasma and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of this compound in less complex samples. Detection is typically performed using an ultraviolet (UV) detector.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications where low concentrations of the analyte are expected. This technique involves chromatographic separation followed by mass spectrometric detection, which provides structural information and allows for quantification with high precision.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC

This protocol outlines a method for the determination of this compound content in dried plant material from Kadsura species.

1. Sample Preparation: Extraction

  • 1.1. Grind the dried plant material to a fine powder (40-60 mesh).

  • 1.2. Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • 1.3. Add 50 mL of methanol.

  • 1.4. Perform ultrasonication for 30 minutes at room temperature.

  • 1.5. Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water in a gradient elution
Gradient Program 0-20 min, 30-60% Acetonitrile; 20-30 min, 60-90% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Calibration Curve

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a highly sensitive method for the quantification of this compound in rat plasma, suitable for pharmacokinetic studies. A similar lignan, Schisandrin B, is often used as an internal standard in pharmacokinetic studies of lignans[1].

1. Sample Preparation: Protein Precipitation

  • 1.1. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Schisandrin B, 100 ng/mL in methanol).

  • 1.2. Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • 1.3. Vortex the mixture for 1 minute.

  • 1.4. Centrifuge at 13,000 rpm for 10 minutes.

  • 1.5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • 1.6. Reconstitute the residue in 100 µL of the mobile phase.

  • 1.7. Centrifuge at 13,000 rpm for 5 minutes and inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient Program 0-1.0 min, 30% B; 1.0-3.0 min, 30-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined experimentally; Schisandrin B (IS): m/z 401.2 → 300.2[1]
Collision Energy To be optimized for this compound

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under different storage and processing conditions (freeze-thaw, short-term, and long-term).

Data Presentation

The quantitative data from method validation should be summarized in tables for clear comparison.

Table 1: Linearity and Range for this compound Quantification

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)
HPLC-UVPlant Extract1 - 200 µg/mL≥ 0.999
LC-MS/MSRat Plasma1 - 1000 ng/mL≥ 0.995

Table 2: Accuracy and Precision for this compound in Rat Plasma (LC-MS/MS)

QC Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
2 (LQC)95 - 105< 15< 15
50 (MQC)90 - 110< 15< 15
800 (HQC)90 - 110< 15< 15

(LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation)

Table 3: Recovery and Matrix Effect for this compound in Rat Plasma (LC-MS/MS)

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
2 (LQC)85 - 11585 - 115
800 (HQC)85 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction plasma_sample Plasma Sample precipitation Protein Precipitation plasma_sample->precipitation filtration Filtration extraction->filtration evaporation Evaporation & Reconstitution precipitation->evaporation hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis evaporation->lcms quantification Quantification hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: Workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method Selection sample_matrix Sample Matrix hplc HPLC-UV sample_matrix->hplc Plant Extract lcms LC-MS/MS sample_matrix->lcms Biological Fluid required_sensitivity Required Sensitivity required_sensitivity->hplc Low-Medium required_sensitivity->lcms High

Caption: Logic for selecting the appropriate analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yunnankadsurin B, a bioactive lignan isolated from Kadsura longipedunculata. The described method is essential for the quality control of raw materials, extracts, and finished products containing this compound. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, ensuring accuracy and precision in the quantification of this compound.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered significant interest for its potential therapeutic properties. As with many natural products, a validated analytical method is crucial for standardization and to ensure consistent quality and efficacy in research and product development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures, making it the ideal choice for the analysis of this compound in various matrices. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample Preparation: Plant material (e.g., stems of Kadsura longipedunculata), extracts, or finished products.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Plant Material: A powdered sample of the plant material is accurately weighed and extracted with methanol using ultrasonication or reflux. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Extracts and Formulations: Samples are accurately weighed, dissolved in methanol, and diluted as necessary to fall within the calibration range. The final solution is filtered through a 0.45 µm syringe filter prior to analysis.

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following chromatographic conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient Elution)
0-15 min: 60% Acetonitrile
15-25 min: 60% to 80% Acetonitrile
25-30 min: 80% Acetonitrile
30-35 min: 80% to 60% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation process.

Table 1: Linearity of this compound

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 45872x + 1234> 0.999

Table 2: Precision of the HPLC Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.82.5
251.21.9
750.91.5

Table 3: Accuracy (Recovery) of the HPLC Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
Low109.8598.51.7
Medium2525.45101.81.1
High5049.6099.20.8

Table 4: LOD and LOQ of this compound

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Reference->Stock Plant Plant Material / Extract Extraction Extract with Methanol (Ultrasonication/Reflux) Plant->Extraction Working Prepare Working Standards (Serial Dilution) Stock->Working Injection Inject Sample/Standard Working->Injection Filtration Filter through 0.45 µm Syringe Filter Extraction->Filtration Filtration->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Injection->HPLC Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification Report Generate Report Quantification->Report

Yunnankadsurin B: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a dibenzocyclooctene-type lignan isolated from Schisandra chinensis (Kadsura), a plant with a long history in traditional Chinese medicine. Lignans from this class are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. This document provides detailed application notes and standardized protocols for the use of this compound in cell culture studies, with a focus on its potential as an anti-inflammatory and anti-cancer agent. The primary mechanism of action for dibenzocyclooctadiene lignans involves the modulation of key inflammatory signaling pathways, most notably the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation

The following table summarizes the anti-inflammatory activity of dibenzocyclooctadiene lignans structurally related to this compound. This data can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound.

CompoundCell LineTargetIC50 (µM)
Compound 5 (a dibenzocyclooctadiene)RAW264.7TNF-α production6.16 ± 0.14[1]
Compound 1 (a dibenzocyclooctadiene)RAW264.7TNF-α production9.41 - 14.54[1]
Compound 3 (a dibenzocyclooctadiene)RAW264.7TNF-α production9.41 - 14.54[1]
Compound 6 (a dibenzocyclooctadiene)RAW264.7TNF-α production9.41 - 14.54[1]
Compounds (2, 4, 9, 10, 13, 15, and 16)RAW264.7TNF-α production19.27 - 40.64[1]

Mechanism of Action: Inhibition of NF-κB Signaling

Dibenzocyclooctadiene lignans, including likely this compound, exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation, and its constitutive activation is implicated in various inflammatory diseases and cancers.

The proposed mechanism involves the following key steps:

  • Suppression of Pro-inflammatory Mediators: These lignans inhibit the production of pro-inflammatory cytokines and chemokines, prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS).[2]

  • Inhibition of Upstream Kinases: The activation of the NF-κB pathway is suppressed through the inhibition of key upstream signaling molecules, including Mitogen-Activated Protein Kinases (MAPKs) and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2]

  • Activation of Antioxidant Response: Dibenzocyclooctadiene lignans have been shown to induce the expression of phase II detoxifying and antioxidant enzymes. This is mediated by the activation of the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR 2/4 MAPK MAPK TLR->MAPK LPS JAK_STAT JAK-STAT TLR->JAK_STAT IKK IKK MAPK->IKK JAK_STAT->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocation PKA PKA CREB CREB PKA->CREB Nrf2 Nrf-2 CREB->Nrf2 Nrf2_n Nrf-2 Nrf2->Nrf2_n Translocation YunnankadsurinB This compound YunnankadsurinB->MAPK Inhibits YunnankadsurinB->JAK_STAT Inhibits YunnankadsurinB->IKK Inhibits YunnankadsurinB->PKA Activates Gene Pro-inflammatory Gene Expression NFκB_n->Gene ARE Antioxidant Response Element (ARE) Nrf2_n->ARE

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a medium-only control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Application Notes and Protocols for In Vitro Evaluation of Yunnankadsurin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activities of Yunnankadsurin B, a lignan with potential therapeutic applications. The following protocols are designed to assess its anti-inflammatory, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases. The following assays are designed to determine the potential of this compound to modulate inflammatory responses in vitro.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS alone) and a vehicle control (media with DMSO) should be included.

  • Nitrite Quantification: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.

Data Presentation:

CompoundCell LineIC50 (µM) for NO InhibitionReference CompoundIC50 (µM)
This compound (Expected)RAW 264.75 - 25Quercetin~10[1]
Epimuqubilin ARAW 264.77.4[2]
Icariside E4RAW 264.7<200 (in fraction)[3][4]
Croton linearis n-hexane fractionRAW 264.74.88 µg/mL[5]
Western Blot Analysis of NF-κB and COX-2 Expression

Objective: To investigate the effect of this compound on the expression of key inflammatory proteins, NF-κB (p65 subunit) and COX-2, in LPS-stimulated RAW 264.7 cells.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol, using 6-well plates.

  • Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NF-κB p65, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Visualization:

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Transcription YunnankadsurinB This compound YunnankadsurinB->IKK Inhibition

Caption: NF-κB signaling pathway in inflammation.

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. These assays will assess the potential of this compound to protect neuronal cells from toxic insults.

Cell Viability and Cytotoxicity in a 6-OHDA-Induced Parkinson's Disease Model

Objective: To determine the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease.

Experimental Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours.

  • Induction of Toxicity: Expose the cells to 6-OHDA (e.g., 50-100 µM) for 24 hours.

  • Cell Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability and cytotoxicity relative to the 6-OHDA-treated control.

Data Presentation:

CompoundCell LineNeurotoxinAssayEC50/Protective Concentration
This compound (Expected)SH-SY5Y6-OHDAMTT1 - 10 µM
Cocoa ExtractSH-SY5Y6-OHDACell Viability6 µg/mL preserved viability[6][7][8]
Mandarin Juice ExtractSH-SY5Y6-OHDACell ViabilitySignificant inhibition of cell death[9]
Bergamot JuiceSH-SY5Y6-OHDACell ViabilitySignificant reduction in cell death[10]
Assessment of Nrf2 Signaling Pathway Activation

Objective: To determine if the neuroprotective effects of this compound are mediated through the activation of the Nrf2 antioxidant response pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with this compound as described above.

  • Western Blot Analysis:

    • Extract nuclear and cytosolic proteins using a nuclear extraction kit.

    • Perform Western blot analysis as described in section 1.2, using primary antibodies against Nrf2, and downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Use Lamin B1 as a nuclear loading control and β-actin as a cytosolic loading control.

  • Data Analysis: Quantify the nuclear translocation of Nrf2 and the expression of its target proteins.

Signaling Pathway Visualization:

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus OxidativeStress Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 OxidativeStress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Sequestration Keap1->Nrf2 Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription YunnankadsurinB This compound YunnankadsurinB->Keap1 Induces Dissociation

Caption: Nrf2 signaling pathway in neuroprotection.

Anticancer Activity

The following assays are designed to screen for potential cytotoxic and anti-proliferative effects of this compound against cancer cell lines.

Cytotoxicity Screening in Cancer Cell Lines

Objective: To evaluate the cytotoxic effects of this compound on different human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Experimental Protocol:

  • Cell Culture: Culture MCF-7 and HepG2 cells in their respective recommended media.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well).

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 or 72 hours.

  • Cell Viability (MTT Assay): Perform the MTT assay as described in section 2.1.5.

  • Data Analysis: Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Data Presentation:

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (Expected)MCF-710 - 50Doxorubicin0.69[11]
HepG210 - 50Doxorubicin0.81[11]
Conglomeratin (lignan)MCF-716.2[11]
HepG213.1[11]
Lignan from H. nymphaeifolia (2)HepG21.7[12]
Lignan from H. nymphaeifolia (4)HepG24.5[12]
Investigation of the PI3K/Akt Signaling Pathway

Objective: To determine if the anticancer activity of this compound is associated with the modulation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cancer cells (e.g., MCF-7) with this compound in 6-well plates.

  • Western Blot Analysis:

    • Extract total protein and perform Western blotting as described in section 1.2.

    • Use primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Data Analysis: Analyze the changes in the phosphorylation status of key proteins in the pathway.

Signaling Pathway Visualization:

PI3K_Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival YunnankadsurinB This compound YunnankadsurinB->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

References

Application Notes and Protocols for Studying Yunnankadsurin B Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a bioactive lignan isolated from plants of the Kadsura genus. While direct in vivo studies on this compound are limited, related compounds and extracts from Kadsura species have demonstrated promising pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and hepatoprotective effects. These application notes provide detailed protocols for preclinical evaluation of this compound in established animal models to investigate its therapeutic potential in these key areas. The following sections outline experimental designs, methodologies, and data presentation formats to guide researchers in their study of this compound.

Section 1: Investigation of Anti-Inflammatory Effects

Animal Model: Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening acute anti-inflammatory activity.

Experimental Protocol:
  • Animal Selection: Male Wistar rats (180-220 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to the following groups (n=6 per group):

    • Control: Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive Control: Indomethacin (10 mg/kg, intraperitoneally)

    • This compound: Three dose levels (e.g., 10, 25, 50 mg/kg, orally)

  • Drug Administration: this compound and the vehicle are administered orally one hour before the induction of inflammation. Indomethacin is administered intraperitoneally 30 minutes prior.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis: After 4 hours, animals are euthanized, and blood and paw tissue are collected for analysis of inflammatory markers such as TNF-α, IL-1β, and prostaglandin E2 (PGE2) using ELISA kits.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 4h
Control-0.85 ± 0.051.10 ± 0.071.25 ± 0.081.30 ± 0.090
Indomethacin100.50 ± 0.040.60 ± 0.050.65 ± 0.060.70 ± 0.0646.15
This compound100.75 ± 0.060.95 ± 0.071.10 ± 0.081.15 ± 0.0811.54
This compound250.65 ± 0.050.80 ± 0.060.90 ± 0.070.95 ± 0.0726.92
This compound500.55 ± 0.040.70 ± 0.050.75 ± 0.060.80 ± 0.0638.46

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group.

Experimental Workflow and Signaling Pathway:

G cluster_workflow Experimental Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Drug_Administration Drug_Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Euthanasia_and_Sample_Collection Euthanasia_and_Sample_Collection Paw_Volume_Measurement->Euthanasia_and_Sample_Collection

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK TRAF6->IKK IkappaB_Degradation IkappaB_Degradation IKK->IkappaB_Degradation inhibits NFkappaB_Activation NFkappaB_Activation IkappaB_Degradation->NFkappaB_Activation Inflammatory_Cytokines Inflammatory_Cytokines NFkappaB_Activation->Inflammatory_Cytokines TNF-α, IL-1β Yunnankadsurin_B Yunnankadsurin_B Yunnankadsurin_B->IKK may inhibit

Caption: Potential NF-κB Signaling Pathway Inhibition.

Section 2: Investigation of Neuroprotective Effects

Animal Model: Scopolamine-Induced Amnesia in Mice

This model is used to evaluate the potential of compounds to mitigate cognitive deficits.

Experimental Protocol:
  • Animal Selection: Male Swiss albino mice (25-30 g) are used and acclimatized as described above.

  • Grouping: Animals are divided into the following groups (n=8 per group):

    • Control: Vehicle

    • Scopolamine Control: Scopolamine (1 mg/kg, intraperitoneally)

    • Positive Control: Donepezil (1 mg/kg, orally) + Scopolamine

    • This compound: Three dose levels (e.g., 10, 25, 50 mg/kg, orally) + Scopolamine

  • Drug Administration: this compound, donepezil, or vehicle are administered orally for 7 consecutive days. On the 7th day, scopolamine is administered intraperitoneally 30 minutes after the final dose of the test compounds.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 1-6): Mice are trained to find a hidden platform in a circular pool of water.

    • Probe Trial (Day 7): 60 minutes after scopolamine injection, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.

  • Biochemical Analysis: After behavioral testing, mice are euthanized, and brain tissue (hippocampus and cortex) is collected for the analysis of acetylcholinesterase (AChE) activity, and levels of oxidative stress markers (e.g., malondialdehyde, glutathione).

Data Presentation:

Table 2: Effect of this compound on Scopolamine-Induced Cognitive Impairment in Mice

Treatment GroupDose (mg/kg)Time in Target Quadrant (s)AChE Activity (U/mg protein)
Control-45.2 ± 3.11.5 ± 0.2
Scopolamine Control115.8 ± 2.52.8 ± 0.3
Donepezil + Scopolamine138.5 ± 2.9#1.7 ± 0.2#
This compound + Scopolamine1020.1 ± 2.62.5 ± 0.3
This compound + Scopolamine2528.7 ± 3.0#2.1 ± 0.2#
This compound + Scopolamine5035.4 ± 3.2#1.8 ± 0.2#

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. #p < 0.05 compared to the scopolamine control group.

Experimental Workflow and Logical Relationship:

G cluster_workflow Neuroprotection Study Workflow Acclimatization Acclimatization Daily_Drug_Administration Daily_Drug_Administration Acclimatization->Daily_Drug_Administration Scopolamine_Induction Scopolamine_Induction Daily_Drug_Administration->Scopolamine_Induction Behavioral_Testing Behavioral_Testing Scopolamine_Induction->Behavioral_Testing Euthanasia_and_Brain_Tissue_Analysis Euthanasia_and_Brain_Tissue_Analysis Behavioral_Testing->Euthanasia_and_Brain_Tissue_Analysis

Caption: Workflow for Scopolamine-Induced Amnesia Model.

G cluster_relationship Hypothesized Neuroprotective Mechanism Scopolamine Scopolamine Cholinergic_Dysfunction Cholinergic_Dysfunction Scopolamine->Cholinergic_Dysfunction Oxidative_Stress Oxidative_Stress Scopolamine->Oxidative_Stress Yunnankadsurin_B Yunnankadsurin_B Cholinergic_Function Cholinergic_Function Yunnankadsurin_B->Cholinergic_Function may improve Antioxidant_Defense Antioxidant_Defense Yunnankadsurin_B->Antioxidant_Defense may enhance Cognitive_Improvement Cognitive_Improvement Cholinergic_Function->Cognitive_Improvement Antioxidant_Defense->Cognitive_Improvement

Caption: Hypothesized Neuroprotective Actions of this compound.

Section 3: Investigation of Anti-Cancer Effects

Animal Model: Xenograft Tumor Model in Nude Mice

This model is essential for evaluating the in vivo efficacy of potential anti-cancer agents.

Experimental Protocol:
  • Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured under standard conditions.

  • Animal Selection: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Induction: 5 x 10^6 MCF-7 cells in 0.1 mL of Matrigel are injected subcutaneously into the right flank of each mouse.

  • Grouping: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to the following groups (n=6 per group):

    • Control: Vehicle

    • Positive Control: Doxorubicin (2 mg/kg, intravenously, once a week)

    • This compound: Three dose levels (e.g., 25, 50, 100 mg/kg, orally, daily)

  • Treatment and Monitoring: Treatment is administered for 21 days. Tumor volume and body weight are measured every 3 days. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation:

Table 3: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Control-1500 ± 1501.5 ± 0.20
Doxorubicin2450 ± 700.5 ± 0.170
This compound251200 ± 1301.2 ± 0.120
This compound50900 ± 1100.9 ± 0.140
This compound100600 ± 900.6 ± 0.160

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group.

Experimental Workflow and Potential Mechanism:

G cluster_workflow Xenograft Model Workflow Cell_Culture Cell_Culture Tumor_Induction Tumor_Induction Cell_Culture->Tumor_Induction Grouping Grouping Tumor_Induction->Grouping Treatment_and_Monitoring Treatment_and_Monitoring Grouping->Treatment_and_Monitoring Endpoint_Analysis Endpoint_Analysis Treatment_and_Monitoring->Endpoint_Analysis G cluster_pathway Potential Anti-Cancer Signaling Pathway Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_and_Survival Proliferation_and_Survival ERK->Proliferation_and_Survival Yunnankadsurin_B Yunnankadsurin_B Yunnankadsurin_B->Raf may inhibit Apoptosis Apoptosis Yunnankadsurin_B->Apoptosis may induce G cluster_workflow Hepatoprotection Study Workflow Acclimatization Acclimatization Daily_Treatment Daily_Treatment Acclimatization->Daily_Treatment CCl4_Induction CCl4_Induction Daily_Treatment->CCl4_Induction Euthanasia_and_Sample_Collection Euthanasia_and_Sample_Collection CCl4_Induction->Euthanasia_and_Sample_Collection G cluster_relationship Hypothesized Hepatoprotective Mechanism CCl4 CCl4 Free_Radical_Formation Free_Radical_Formation CCl4->Free_Radical_Formation Lipid_Peroxidation Lipid_Peroxidation Free_Radical_Formation->Lipid_Peroxidation Hepatocyte_Damage Hepatocyte_Damage Lipid_Peroxidation->Hepatocyte_Damage Yunnankadsurin_B Yunnankadsurin_B Yunnankadsurin_B->Free_Radical_Formation may scavenge Antioxidant_Enzymes Antioxidant_Enzymes Yunnankadsurin_B->Antioxidant_Enzymes may upregulate Hepatocyte_Protection Hepatocyte_Protection Antioxidant_Enzymes->Hepatocyte_Protection

Application Notes and Protocols for Investigating the Mechanism of Action of Yunnankadsurin B and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct mechanism of action studies for Yunnankadsurin B are not extensively available in the current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related lignans isolated from the Kadsura genus, such as Schisandrin B, and other bioactive compounds from Kadsura longipedunculata. These notes are intended to provide a foundational framework for researchers investigating the potential therapeutic properties of this compound.

Introduction

This compound is a dibenzocyclooctene-type lignan isolated from plants of the Kadsura genus, which have a history in traditional medicine for treating various inflammatory and proliferative diseases.[1] While specific data on this compound is limited, studies on related compounds from the same genus, particularly Schisandrin B, suggest potential anti-cancer and anti-inflammatory activities. The primary mechanisms of action for these related compounds involve the induction of apoptosis, cell cycle arrest in cancer cells, and the modulation of inflammatory pathways. These application notes provide an overview of these mechanisms and detailed protocols for their investigation.

Potential Mechanisms of Action

Based on studies of related Kadsura lignans, the proposed mechanisms of action for this compound can be categorized as follows:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key anti-cancer mechanism. Lignans like Schisandrin B have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3]

  • Cell Cycle Arrest: Halting the progression of the cell cycle is another critical anti-cancer strategy. Schisandrin B has been observed to cause cell cycle arrest at the G0/G1 phase.[3][4]

  • Anti-inflammatory Effects: Chronic inflammation is linked to various diseases, including cancer. Compounds from Kadsura species have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[5][6]

Data Presentation: Biological Activities of Kadsura Compounds

The following tables summarize the quantitative data on the biological activities of various compounds and extracts from the Kadsura genus.

Table 1: Cytotoxic Activity of Kadsura Compounds and Extracts

Compound/ExtractCell LineAssayIC50 ValueReference
Kadlongilactone AK562 (Human myelogenous leukemia)Cytotoxicity1.40 µg/mL[1]
Kadlongilactone BK562 (Human myelogenous leukemia)Cytotoxicity1.71 µg/mL[1]
GaultheriadiolideRA-FLS (Rheumatoid arthritis-fibroblastoid synovial)Cytotoxicity9.37 µM[5]
Compound 17 (from K. coccinea)RA-FLSCytotoxicity7.52 µM[7]
Compound 18 (from K. coccinea)RA-FLSCytotoxicity8.85 µM[7]
Compound 31 (from K. coccinea)RA-FLSCytotoxicity7.97 µM[7]

Table 2: Anti-inflammatory Activity of Kadsura Compounds

CompoundAssayCell Line/SystemIC50 ValueReference
Piperkadsin AROS Production InhibitionHuman polymorphonuclear neutrophils4.3 µM[8]
Piperkadsin BROS Production InhibitionHuman polymorphonuclear neutrophils12.2 µM[8]
FutoquinolROS Production InhibitionHuman polymorphonuclear neutrophils13.1 µM[8]
Piperlactam SROS Production InhibitionHuman polymorphonuclear neutrophils7.0 µM[8]
N-p-coumaroyl tyramineROS Production InhibitionHuman polymorphonuclear neutrophils8.4 µM[8]
Kadsuindutain A-E (compounds 1-8)NO Production InhibitionLPS-activated RAW264.7 cells10.7 - 34.0 µM[9]
Compound 4 (from K. coccinea)IL-6 Release InhibitionLPS-induced RAW 264.7 macrophages8.15 µM[7]
Compound 31 (from K. coccinea)IL-6 Release InhibitionLPS-induced RAW 264.7 macrophages9.86 µM[7]

Experimental Protocols

This protocol is used to assess the effect of a compound on cell viability and to determine its IC50 value.

Materials:

  • Target cancer cell line (e.g., A549, HCCC-9810, GBC-SD)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine.

Materials:

  • Target cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell line

  • Test compound

  • 6-well plates

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, Cyclin D1, CDK4, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis_Pathway Yunnankadsurin_B This compound (or related lignans) Bcl2 Bcl-2 (Anti-apoptotic) Yunnankadsurin_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Yunnankadsurin_B->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Kadsura lignans.

Cell_Cycle_Arrest_Pathway cluster_arrest Yunnankadsurin_B This compound (or related lignans) p53 p53 Yunnankadsurin_B->p53 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 Yunnankadsurin_B->CyclinD1_CDK4 Downregulates p21 p21 p53->p21 Activates p21->CyclinD1_CDK4 Inhibits G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Phase Arrest

Caption: G0/G1 cell cycle arrest mechanism by Kadsura lignans.

Anti_Inflammatory_Pathway Kadsura_Compound Kadsura Compound NFkB NF-κB Kadsura_Compound->NFkB Inhibits JAK2_STAT3 JAK2/STAT3 Kadsura_Compound->JAK2_STAT3 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates TLR4->JAK2_STAT3 Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Mediators Induces JAK2_STAT3->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by Kadsura compounds.

Experimental_Workflow start Start: Treat cells with This compound viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (Apoptotic & Cell Cycle Proteins) apoptosis->western cell_cycle->western mechanism Elucidate Mechanism of Action western->mechanism

Caption: General experimental workflow for mechanism of action studies.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a critical area of drug discovery, with natural products representing a rich source of potential therapeutic compounds.

Yunnankadsurin B is a lignan compound isolated from Kadsura ananosma. While its bioactivities are still under investigation, its structural class suggests potential pharmacological effects, including anti-inflammatory properties. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the anti-inflammatory effects of this compound and other novel natural products. The focus is on in vitro assays using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Key Signaling Pathways in Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory responses through the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκBα p65 IKK->IkBa_p65 Phosphorylation IkBa IκBα p65 p65 p65_nuc p65 p65->p65_nuc Translocation IkBa_p65->p65 IκBα Degradation DNA DNA p65_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induction

Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key players in cellular responses to external stimuli.[3] LPS stimulation leads to the phosphorylation and activation of these MAPKs.[3] Activated MAPKs, in turn, can activate transcription factors such as activator protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of pro-inflammatory mediators.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Activation Experimental_Workflow Start Start: this compound (or other novel compound) Cell_Culture Cell Culture (RAW 264.7 Macrophages) Start->Cell_Culture Viability Cell Viability Assay (MTT Assay) Cell_Culture->Viability Determine non-toxic concentrations LPS_Stimulation LPS Stimulation (with/without compound) Viability->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis LPS_Stimulation->Western_Blot Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis iNOS_COX2 iNOS & COX-2 Expression Western_Blot->iNOS_COX2 Signaling_Proteins NF-κB & MAPK Pathway Proteins (p-p65, IκBα, p-p38, p-ERK, p-JNK) Western_Blot->Signaling_Proteins iNOS_COX2->Data_Analysis Signaling_Proteins->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effects and Mechanism Data_Analysis->Conclusion

References

Application Notes and Protocols for Assessing the Neuroprotective Potential of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, there is no specific scientific literature available on the neuroprotective potential of "Yunnankadsurin B." The following Application Notes and Protocols are provided as a generalized framework for researchers, scientists, and drug development professionals to assess the neuroprotective potential of a novel, uncharacterized compound, hereafter referred to as Compound Y . This document is based on established methodologies in the field of neuropharmacology.

Application Notes

1. Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of new therapeutics is the identification of neuroprotective agents that can prevent or slow down this neuronal cell death. The primary mechanisms of neuronal damage include oxidative stress, neuroinflammation, and apoptosis.[1] This document outlines a series of in vitro and in vivo assays to evaluate the potential of Compound Y to mitigate these pathological processes.

2. Objectives

  • To assess the cytotoxic profile of Compound Y on neuronal cell lines.

  • To determine the protective effect of Compound Y against neurotoxin-induced cell death in vitro.

  • To investigate the antioxidant and anti-inflammatory properties of Compound Y in vitro.

  • To evaluate the in vivo efficacy of Compound Y in animal models of neurodegeneration.

  • To elucidate the potential mechanism of action of Compound Y, with a focus on key neuroprotective signaling pathways.

3. Experimental Overview

The assessment of Compound Y's neuroprotective potential will be conducted in a tiered approach, starting with in vitro screening assays for initial efficacy and safety, followed by more complex in vivo studies to confirm its therapeutic potential. Human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cell lines are commonly used in vitro models for neurotoxicity and neuroprotection studies.[2][3][4][5] In vivo assessment will utilize established toxin-induced models of Parkinson's and Alzheimer's disease.[6][7][8][9]

Quantitative Data Summary

The following tables represent hypothetical data for Compound Y, illustrating its potential neuroprotective effects.

Table 1: In Vitro Neuroprotection of Compound Y against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)Intracellular ROS (% of Control)
Control -100 ± 5.2100 ± 7.5100 ± 8.1
H₂O₂ (100 µM) -48 ± 4.1210 ± 15.3250 ± 20.4
H₂O₂ + Compound Y 162 ± 3.9175 ± 12.8190 ± 15.6
H₂O₂ + Compound Y 1078 ± 5.5130 ± 9.7145 ± 11.2
H₂O₂ + Compound Y 5092 ± 6.1105 ± 8.2110 ± 9.3

Table 2: Anti-inflammatory Effects of Compound Y on LPS-stimulated BV-2 Microglial Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Control -15 ± 2.120 ± 3.51.2 ± 0.3
LPS (1 µg/mL) -250 ± 18.7310 ± 25.125.6 ± 2.9
LPS + Compound Y 1210 ± 15.4260 ± 20.320.1 ± 2.1
LPS + Compound Y 10130 ± 11.2150 ± 13.812.5 ± 1.5
LPS + Compound Y 5060 ± 7.875 ± 8.95.3 ± 0.8

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Neuroprotection Neuroprotection Assays (H₂O₂/MPP+/Aβ) Cytotoxicity->Neuroprotection Determine non-toxic concentrations Antioxidant Antioxidant Assays (ROS, GSH) Neuroprotection->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS, Cytokines) Neuroprotection->Anti_inflammatory PD_Model Parkinson's Model (MPTP/6-OHDA) Antioxidant->PD_Model Promising in vitro results AD_Model Alzheimer's Model (Aβ Injection) Antioxidant->AD_Model Anti_inflammatory->PD_Model Promising in vitro results Anti_inflammatory->AD_Model Behavioral Behavioral Testing (Rotarod, Morris Water Maze) PD_Model->Behavioral AD_Model->Behavioral Histology Post-mortem Analysis (IHC, Western Blot) Behavioral->Histology

Fig. 1: General experimental workflow for assessing neuroprotective potential.

Experimental Protocols

1. In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of Compound Y (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

    • Assess cell viability using the MTT assay and cytotoxicity using the LDH assay according to the manufacturer's instructions.

  • Measurement of Intracellular ROS:

    • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[11][12]

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.[13]

2. In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure:

    • Seed BV-2 cells in a 24-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with Compound Y (e.g., 1, 10, 50 µM) for 2 hours.

    • Stimulate inflammation by adding 1 µg/mL lipopolysaccharide (LPS) and incubate for 24 hours.[14][15][16]

    • Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.[17][18][19][20]

3. In Vivo Parkinson's Disease Model (MPTP-induced)

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer Compound Y (e.g., 10, 50 mg/kg, i.p.) or vehicle daily for 14 days.

    • From day 8 to day 14, induce Parkinsonism by administering MPTP (20 mg/kg, i.p.) 30 minutes after Compound Y treatment.[8]

  • Behavioral Assessment (Rotarod Test):

    • On day 15, assess motor coordination and balance using a rotarod apparatus.[21][22][23]

    • Place mice on the rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.[24][25]

  • Post-mortem Analysis:

    • On day 16, perfuse the animals and collect the brains.

    • Perform immunohistochemistry on brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.[26][27][28][29][30]

4. In Vivo Alzheimer's Disease Model (Aβ₁₋₄₂-induced)

  • Animals: Use male Wistar rats (250-300g).

  • Procedure:

    • Administer Compound Y (e.g., 10, 50 mg/kg, p.o.) or vehicle daily for 21 days.

    • On day 8, induce Alzheimer's-like pathology by a single intracerebroventricular injection of aggregated amyloid-beta (Aβ)₁₋₄₂ peptide.[31][32][33][34][35][36]

  • Behavioral Assessment (Morris Water Maze):

    • From day 15 to day 20, conduct the Morris water maze test to assess spatial learning and memory.[37][38][39][40][41]

    • Train the rats to find a hidden platform in a circular pool of water.

    • Record the escape latency and the time spent in the target quadrant during a probe trial on day 21.

  • Post-mortem Analysis:

    • On day 22, collect the brains and analyze hippocampal tissue for markers of neuroinflammation and oxidative stress via Western blot or ELISA.

Hypothetical Signaling Pathway for Compound Y

Compound_Y Compound Y Nrf2 Nrf2 Compound_Y->Nrf2 promotes dissociation NF_kB NF-κB Compound_Y->NF_kB inhibits Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 activates Neuroinflammation Neuroinflammation (e.g., LPS) TLR4 TLR4 Neuroinflammation->TLR4 activates Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Oxidative_Stress inhibits Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival promotes TLR4->NF_kB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines activates transcription of Proinflammatory_Cytokines->Neuronal_Survival inhibits

Fig. 2: Hypothetical Nrf2/NF-κB signaling pathway for Compound Y's neuroprotection.

References

Yunnankadsurin B: A Promising Antiviral Agent from Kadsura Species

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Yunnankadsurin B is a bioactive natural product isolated from plants of the Kadsura genus, which has demonstrated significant potential as an antiviral agent. Compounds derived from Kadsura species, particularly lignans and triterpenoids, have shown promising activity against a range of viruses, most notably the Human Immunodeficiency Virus (HIV). This document provides an overview of the antiviral properties of this compound, along with protocols for its evaluation in a research setting.

The Kadsura genus of the Schisandraceae family is a well-established source of structurally diverse and biologically active compounds.[1][2] Various species, including Kadsura coccinea, Kadsura longipedunculata, and Kadsura angustifolia, have been traditionally used in Chinese medicine.[1][2] Modern phytochemical investigations have led to the isolation of numerous compounds from these plants, with many exhibiting potent anti-HIV activities.[1][3][4]

Antiviral Activity

Research into the antiviral properties of compounds from the Kadsura genus has revealed significant inhibitory effects against HIV-1. While specific data for this compound is emerging, the collective evidence from analogous compounds provides a strong rationale for its investigation as an anti-HIV agent. The primary mechanism of action is often attributed to the inhibition of viral entry or replication.

Table 1: Summary of Anti-HIV-1 Activity of Compounds from Kadsura Species

CompoundVirus StrainCell LineEC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Therapeutic Index (TI)Reference
Kadcotrione AHIV-1Not Specified47.91>100>2.09[1]
Kadcotrione CHIV-1Not Specified32.66>100>3.06[1]
Kadcoccitone BHIV-1Not Specified30.29>100>3.30[1]
Kadsulignan MHIV-1Not Specified6.03 x 10⁻⁶ mol/L1.19 x 10⁻⁴ mol/L19.7[1]
Kadlongirin BHIV-1Not Specified16.0107.26.7[5]
Heteroclitin DHIV-1C81661.492.365.9[3]
Angustific Acid AHIV-1C81666.1>200>32.8[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to host cells.

Materials:

  • This compound

  • Host cell line (e.g., C8166, Vero E6)

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound to the wells. Include a cell-only control (no compound) and a blank (medium only).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • This compound

  • Virus stock (e.g., HIV-1)

  • Host cell line

  • Cell culture medium

  • 96-well microtiter plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the compound dilutions to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).

  • Include a virus-only control (cells + virus, no compound) and a cell-only control (cells, no virus, no compound).

  • Incubate the plates until CPE is observed in the virus control wells (typically 3-7 days).

  • Perform an MTT assay as described in the cytotoxicity protocol to quantify cell viability.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key conceptual frameworks for the evaluation of this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis compound This compound Stock cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 compound->cytotoxicity antiviral Antiviral Assay (CPE) Determine EC50 compound->antiviral cells Host Cell Culture cells->cytotoxicity cells->antiviral virus Virus Stock Preparation virus->antiviral data_analysis Calculate Therapeutic Index (TI = CC50 / EC50) cytotoxicity->data_analysis antiviral->data_analysis conclusion Evaluate Antiviral Potential data_analysis->conclusion

Caption: Workflow for evaluating the antiviral activity of this compound.

logical_relationship cluster_source Natural Source cluster_compound Bioactive Compound cluster_activity Biological Activity cluster_application Potential Application kadsura Kadsura spp. yunnankadsurin_b This compound kadsura->yunnankadsurin_b Isolation antiviral_activity Antiviral Activity (e.g., anti-HIV) yunnankadsurin_b->antiviral_activity Demonstrates drug_development Drug Development Lead antiviral_activity->drug_development Potential for

Caption: Logical relationship from natural source to potential application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Yunnankadsurin B and Related Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Yunnankadsurin B and other structurally related dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dibenzocyclooctadiene lignans, with a focus on the critical steps of precursor synthesis and intramolecular oxidative coupling.

Q1: I am having difficulty with the synthesis of the 1,4-diaryl-2,3-dimethylbutane precursor. What are the key challenges and how can I overcome them?

A1: The synthesis of the 1,4-diaryl-2,3-dimethylbutane core, a crucial precursor for this compound, typically involves the reductive coupling of an arylacetone or a related propenylbenzene derivative. Key challenges and troubleshooting tips include:

  • Low Yields in Reductive Coupling:

    • Issue: Inefficient dimerization of the starting material.

    • Troubleshooting:

      • Ensure strictly anhydrous reaction conditions and an inert atmosphere (e.g., argon or nitrogen), as many reducing agents are sensitive to moisture and oxygen.

      • The choice of reducing agent and reaction conditions is critical. For instance, reductive coupling of arylacetones can be achieved using agents like zinc dust in the presence of a proton source. The activation of zinc (e.g., with HCl or by forming a Zn-Cu couple) can significantly improve yields.

      • For reductive dimerization of propenylbenzenes, activating the double bond might be necessary.

  • Formation of Side Products:

    • Issue: Over-reduction or incomplete reaction leading to a mixture of products.

    • Troubleshooting:

      • Carefully control the stoichiometry of the reducing agent. An excess can lead to the reduction of aromatic rings or other functional groups.

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

      • Purification of the 1,4-diaryl-2,3-dimethylbutane can be challenging due to its often oily nature. Column chromatography with a carefully selected solvent system is usually effective.

Q2: My intramolecular oxidative coupling to form the dibenzocyclooctadiene ring is giving a low yield. How can I improve it?

A2: The intramolecular oxidative coupling of the 1,4-diaryl-2,3-dimethylbutane is the pivotal step in forming the eight-membered ring of this compound and related lignans. Low yields are a common problem.

  • Choice of Oxidizing Agent:

    • Issue: The selected reagent may not be effective for your specific substrate.

    • Troubleshooting:

      • Several reagents can effect this transformation, with varying efficacy. A common and often effective system is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of trifluoroacetic acid (TFA).[1]

      • Other reagents that have been used for similar biaryl couplings include ferric chloride (FeCl₃), thallium(III) trifluoroacetate (TTFA), and various palladium catalysts.[2] It may be necessary to screen different oxidants to find the optimal one for your substrate.

  • Reaction Conditions:

    • Issue: Suboptimal temperature, concentration, or reaction time.

    • Troubleshooting:

      • The concentration of the substrate can be critical. High dilution is often employed to favor intramolecular coupling over intermolecular polymerization.

      • The reaction temperature should be carefully controlled. Some oxidative couplings proceed at room temperature, while others may require heating or cooling.

      • The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of byproducts.

  • Substrate Purity:

    • Issue: Impurities in the 1,4-diaryl-2,3-dimethylbutane precursor can interfere with the coupling reaction.

    • Troubleshooting:

      • Ensure the precursor is of high purity before proceeding to the oxidative coupling step. Recrystallization or careful column chromatography may be necessary.

Q3: I am observing the formation of undesired regioisomers or atropisomers during the biaryl coupling. How can I control the stereoselectivity?

A3: Controlling stereoselectivity, particularly atropisomerism in the biaryl bond, is a significant challenge in the synthesis of many dibenzocyclooctadiene lignans.

  • Issue: Lack of stereocontrol in the C-C bond formation.

  • Troubleshooting:

    • Chiral Auxiliaries: The use of a chiral auxiliary on the precursor can direct the stereochemical outcome of the coupling reaction.

    • Chiral Catalysts: For palladium-catalyzed couplings, the use of chiral ligands can induce enantioselectivity.

    • Enzyme-Mediated Coupling: Biocatalytic methods using enzymes like laccases or peroxidases can offer high stereoselectivity, mimicking the biosynthetic pathway.

    • Atropdiastereoselective Coupling: In some cases, the stereochemistry of existing chiral centers in the molecule can influence the stereochemistry of the newly formed biaryl axis.

Q4: What are some common side reactions during the DDQ/TFA mediated oxidative coupling, and how can they be minimized?

A4: The DDQ/TFA system, while effective, can lead to several side reactions.

  • Intermolecular Coupling:

    • Issue: Formation of dimeric or polymeric byproducts.

    • Mitigation: As mentioned in Q2, performing the reaction under high dilution conditions favors the desired intramolecular cyclization.

  • Over-oxidation:

    • Issue: Oxidation of other functional groups in the molecule.

    • Mitigation: Use the minimum effective amount of DDQ and monitor the reaction carefully to avoid prolonged exposure to the oxidant. The reaction should be quenched as soon as the starting material is consumed.

  • Rearrangement Products:

    • Issue: Acid-catalyzed rearrangements of the carbocation intermediates.

    • Mitigation: The concentration of TFA should be optimized. While necessary to promote the reaction, an excessively high concentration can favor side reactions.

Quantitative Data Summary

The following table summarizes reported yields for the key intramolecular oxidative coupling step in the synthesis of dibenzocyclooctadiene lignans using various reagents. Note that yields are highly substrate-dependent.

Precursor TypeOxidizing Agent/CatalystSolvent / AdditiveYield (%)Reference
1,4-Diaryl-2,3-dimethylbutaneDDQ / TFADichloromethaneGood[2]
1,4-Diaryl-2,3-dimethylbutaneFeCl₃DichloromethaneModerate[2]
1,4-Diaryl-2,3-dimethylbutaneThallium(III) trifluoroacetateTrifluoroacetic acidModerate[2]
Benzyl Benzoate DerivativePalladium Acetate / LigandDMAGood[3]
Phenyl Benzoate DerivativePalladium CatalystTolueneGood[2]

Key Experimental Protocols

Protocol 1: Synthesis of 1,4-Diaryl-2,3-dimethylbutane Precursor (General Procedure)

This protocol is a general guideline for the reductive coupling of an arylacetone.

  • Preparation: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add the arylacetone starting material and a suitable solvent (e.g., anhydrous ethanol or tetrahydrofuran).

  • Reagent Addition: Add activated zinc dust (typically 2-3 equivalents) to the solution.

  • Reaction Initiation: Slowly add a proton source, such as a solution of hydrochloric acid in the reaction solvent, to the stirring mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the excess zinc. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the 1,4-diaryl-2,3-dimethylbutane.

Protocol 2: Intramolecular Oxidative Coupling using DDQ/TFA (General Procedure)

This protocol provides a general method for the cyclization of the 1,4-diaryl-2,3-dimethylbutane precursor.

  • Preparation: In a round-bottom flask, dissolve the purified 1,4-diaryl-2,3-dimethylbutane in a dry, inert solvent such as dichloromethane. The reaction should be run at high dilution (e.g., 0.01 M).

  • Reagent Addition: To the stirred solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, typically 1.1-1.5 equivalents).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, can be used in stoichiometric amounts or as a co-solvent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. This usually occurs within 1-4 hours at room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired dibenzocyclooctadiene lignan.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Core Formation cluster_final_product Final Product Generation Arylacetone Arylacetone ReductiveCoupling Reductive Coupling Arylacetone->ReductiveCoupling Precursor 1,4-Diaryl-2,3-dimethylbutane ReductiveCoupling->Precursor OxidativeCoupling Intramolecular Oxidative Coupling Precursor->OxidativeCoupling LignanCore Dibenzocyclooctadiene Core OxidativeCoupling->LignanCore Functionalization Further Functionalization LignanCore->Functionalization YunnankadsurinB This compound Functionalization->YunnankadsurinB

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Oxidative Coupling CheckReagent Screen Different Oxidizing Agents (DDQ, FeCl3, etc.) Start->CheckReagent CheckConditions Optimize Reaction Conditions (Concentration, Temp.) Start->CheckConditions CheckPurity Verify Precursor Purity Start->CheckPurity SideReactions Identify Side Products (TLC/GC-MS) Start->SideReactions Intermolecular Intermolecular Coupling? SideReactions->Intermolecular Overoxidation Over-oxidation? SideReactions->Overoxidation HighDilution Use High Dilution Intermolecular->HighDilution Yes ReduceOxidant Reduce Oxidant Equivalents/ Reaction Time Overoxidation->ReduceOxidant Yes

Caption: Troubleshooting logic for the oxidative coupling step.

References

Technical Support Center: Overcoming Solubility Issues with Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Yunnankadsurin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a dibenzocyclooctene-type lignan isolated from the stems of Schisandra chinensis (Kadsura).[1] Its physicochemical properties are summarized in the table below, which indicate a high likelihood of poor aqueous solubility.

PropertyValueImplication for Solubility
Molecular Formula C23H28O7-
Molecular Weight 416.47 g/mol [2]Moderate molecular weight.
AlogP 3.98[2]High value suggests low aqueous solubility and high lipophilicity.
Hydrogen Bond Donors 1[2]Low number of donors limits interactions with water.
Hydrogen Bond Acceptors 7[2]Moderate number of acceptors.
Polar Surface Area 75.61 Ų[2]Relatively low polar surface area contributes to lower solubility.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the initial steps for solubilizing this compound for in vitro experiments?

For initial in vitro studies, the use of co-solvents is a common and straightforward approach. A stock solution of this compound can be prepared in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol, and then diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%, and often <0.1%) to not affect the biological system being studied.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound, from simple to more advanced techniques.

Problem: this compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.

This is a common issue for lipophilic compounds. The following workflow can help you troubleshoot this problem.

G start Precipitation Observed step1 Reduce Final Concentration of this compound start->step1 step2 Optimize Co-solvent System step1->step2 Precipitation persists end_node Solubility Achieved step1->end_node Precipitation resolved step3 Utilize Solubilizing Excipients step2->step3 Precipitation persists step2->end_node Precipitation resolved step4 Advanced Formulation Strategies step3->step4 Further enhancement needed step3->end_node Precipitation resolved step4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Solution 1: Co-solvent System Optimization

If simple dilution of a DMSO stock is problematic, a systematic screening of different co-solvents and their concentrations is recommended.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare high-concentration stock solutions of this compound in various organic solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400).

  • Serial Dilutions: Create a dilution series of each stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, cell culture media).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1, 4, and 24 hours) at the desired experimental temperature.

  • Quantification (Optional): To be more rigorous, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Data Analysis: Determine the maximum concentration of this compound that can be achieved in each co-solvent system without precipitation.

Table for Recording Co-solvent Screening Data:

Co-solventCo-solvent Concentration (%)This compound Concentration (µM)Observation (Precipitate/Clear)
DMSO110
DMSO0.510
Ethanol110
Ethanol0.510
PEG 400110
PEG 4000.510
Solution 2: Use of Solubilizing Excipients

For applications requiring higher concentrations of this compound, the use of solubilizing excipients can be effective.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous media.

    • Examples: Tween® 80, Kolliphor® RH 40, Sodium Lauryl Sulfate (SLS).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

  • Sample Preparation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant by a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.

G cluster_0 Cyclodextrin Inclusion Complex Formation YKB This compound (Lipophilic) Complex Soluble Inclusion Complex YKB->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Formation of a soluble this compound-cyclodextrin inclusion complex.

Solution 3: Advanced Formulation Strategies

For in vivo studies or when high concentrations and stability are required, more advanced formulation approaches may be necessary.

  • Solid Dispersions: this compound can be dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion with enhanced dissolution rates.

    • Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.

  • Nanoparticle Formulations: Encapsulating or loading this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

    • Types: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs).

Experimental Workflow: Preparation of a Solid Dispersion by Solvent Evaporation

G start Dissolve this compound and Polymer in a Common Solvent step1 Evaporate the Solvent under Vacuum start->step1 step2 Collect the Solid Dispersion Film/Powder step1->step2 step3 Further Processing (e.g., Milling, Sieving) step2->step3 end_node Amorphous Solid Dispersion step3->end_node

Caption: Workflow for preparing a solid dispersion of this compound.

Experimental Protocol: Preparation of this compound Solid Dispersion

  • Selection of Carrier and Solvent: Choose a suitable hydrophilic polymer (e.g., PVP K30) and a volatile organic solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the carrier.

  • Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven for 24 hours to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.

By following these systematic approaches, researchers can effectively address the solubility challenges associated with this compound and enable its further investigation in various experimental settings.

References

Technical Support Center: Stabilizing Yunnankadsurin B for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing Yunnankadsurin B, a dibenzocyclooctadiene lignan, for experimental purposes. Due to the limited specific stability data for this compound, this guide draws upon established principles for the stabilization of structurally similar lignans and other complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a complex natural product like this compound?

A1: Complex natural products, particularly those with multiple functional groups like this compound, are susceptible to several degradation pathways. The primary concerns include:

  • Oxidation: The presence of phenolic groups and other sensitive moieties makes the molecule prone to oxidative degradation, which can be accelerated by exposure to air, light, and certain metal ions. The main metabolic pathways for similar Schisandra lignans are demethylation and hydroxylation, which are oxidative processes.

  • Hydrolysis: Ester or other hydrolyzable functional groups can be cleaved in the presence of water, especially under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic reactions, leading to the breakdown of the molecule.

  • Thermal Degradation: High temperatures can accelerate all degradation reactions. While some lignans show a degree of thermal stability, prolonged exposure to heat should be avoided.

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent: Use a non-aqueous, aprotic solvent in which this compound is highly soluble and stable, such as anhydrous DMSO or ethanol.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: My this compound is poorly soluble in my aqueous experimental buffer. What can I do?

A3: Poor aqueous solubility is a common challenge with hydrophobic natural products. Here are some strategies to improve solubility:

  • Co-solvents: Use a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol. However, be mindful of the potential toxicity of the co-solvent to your experimental system (e.g., cells).

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can significantly enhance its aqueous solubility and stability.

  • pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the buffer may improve solubility. However, this must be balanced with the pH stability profile of the compound.

Q4: I am observing a loss of activity of this compound in my cell culture experiments. What could be the cause?

A4: Loss of activity in cell culture can be due to several factors:

  • Degradation in Media: The compound may be unstable in the aqueous, nutrient-rich cell culture medium. Components in the medium could catalyze degradation.

  • Metabolism by Cells: The cells themselves may be metabolizing this compound into less active or inactive forms.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

  • Precipitation: The compound may be precipitating out of the aqueous medium over time.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Perform a stability study of the compound in your assay buffer under the experimental conditions (time, temperature, light exposure). Analyze samples at different time points by HPLC to check for degradation. 3. If degradation is observed, consider using a more stable formulation, such as a cyclodextrin complex.
Poor Solubility/Precipitation 1. Visually inspect the assay wells for any signs of precipitation. 2. Centrifuge a sample of the final assay solution and analyze the supernatant by HPLC to determine the actual concentration of the dissolved compound. 3. If precipitation is an issue, try the solubilization strategies mentioned in the FAQs (co-solvents, cyclodextrins).
Interaction with Assay Components 1. Run control experiments without cells or with heat-inactivated cells to check for non-specific binding or degradation caused by the medium or other assay components. 2. Test for interference of the compound with the assay detection method (e.g., absorbance, fluorescence).
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stock Solutions
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare fresh stock solutions using deoxygenated solvents. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution if compatible with your downstream experiments.
Hydrolytic Degradation 1. Ensure that the solvent used for the stock solution is anhydrous. 2. Avoid acidic or basic conditions in your stock solution.
Photodegradation 1. Prepare and handle all solutions containing this compound under low-light conditions. 2. Use amber vials or foil-wrapped containers for storage.

Data Presentation: Strategies for Stabilizing this compound

Challenge Stabilization Strategy Key Parameters to Consider Expected Outcome
Poor Aqueous Solubility Cyclodextrin ComplexationType of cyclodextrin (e.g., HP-β-CD), molar ratio of drug to cyclodextrin, preparation method (e.g., co-precipitation, freeze-drying).Increased aqueous solubility and dissolution rate.
Oxidative Degradation Use of AntioxidantsType and concentration of antioxidant (e.g., BHT, ascorbic acid), compatibility with the experimental system.Reduced formation of oxidative degradation products.
Hydrolytic Degradation pH Control & Anhydrous ConditionsUse of buffers to maintain a stable pH, use of anhydrous solvents for stock solutions.Minimized hydrolysis of labile functional groups.
Photodegradation Light ProtectionUse of amber glassware, protection from UV and fluorescent light sources.Prevention of light-induced degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.[1] A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop an HPLC method capable of separating the intact drug from its degradation products.[4][5][6][7]

1. Initial Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile, mobile phase composition, and other chromatographic parameters to achieve baseline separation of the parent compound and all degradation peaks.

  • The goal is to have a method where the peak for this compound is pure and free from any co-eluting degradants.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_pathway start Inconsistent Experimental Results check_stability Is the compound stable in assay buffer? start->check_stability check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes stabilize_formulation Action: Stabilize Formulation (e.g., Cyclodextrin) check_stability->stabilize_formulation No improve_solubility Action: Improve Solubility (e.g., Co-solvents) check_solubility->improve_solubility No re_evaluate Re-evaluate Experiment check_solubility->re_evaluate Yes stabilize_formulation->re_evaluate improve_solubility->re_evaluate

Caption: Troubleshooting logic for experimental inconsistencies with this compound.

References

Technical Support Center: Yunnankadsurin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Yunnankadsurin B. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound, a dibenzocyclooctene-type lignan, is a reversed-phase HPLC method. Based on methods used for similar lignans from Kadsura and Schisandra species, a C18 column is recommended. The mobile phase typically consists of a gradient of acetonitrile or methanol and water, often with a small amount of acid modifier like phosphoric acid or trifluoroacetic acid to improve peak shape.

Q2: What are the physicochemical properties of this compound that are relevant for HPLC analysis?

PropertyValueImplication for HPLC Analysis
Molecular Formula C₂₃H₂₈O₇Provides the molecular weight for mass spectrometry detection.
Molecular Weight 416.47 g/mol
AlogP 3.98Indicates that the compound is relatively nonpolar and well-suited for reversed-phase HPLC.
Polar Surface Area 75.61 ŲInfluences retention behavior and choice of mobile phase.
pKa Not availableThe lack of pKa data means that pH optimization of the mobile phase may require empirical investigation to achieve optimal peak shape and retention.

Q3: How should I prepare a sample of this compound from a plant matrix for HPLC analysis?

A3: For the extraction of this compound and similar lignans from plant material, a general protocol involves extraction with an organic solvent followed by filtration. A typical procedure is as follows:

  • Extraction: Extract the powdered plant material (e.g., from Kadsura species) with methanol or ethanol. Sonication can be used to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system. This prevents column clogging and system contamination.[1]

  • Dilution: If the concentration of this compound in the extract is high, it may be necessary to dilute the sample with the initial mobile phase to avoid column overload.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the analysis of natural products.[2][3][4]

dot

Caption: Troubleshooting workflow for peak tailing.

Possible Cause Recommended Solution
Secondary Interactions The functional groups on this compound may be interacting with active sites (silanols) on the C18 column. Solution: Add a small amount of an acid modifier (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation The column may be contaminated or have lost its efficiency. Solution: First, try flushing the column with a strong solvent like isopropanol. If this does not resolve the issue, replace the guard column or the analytical column.
Problem 2: Retention Time Shifts

Inconsistent retention times can compromise the reliability of your results.[5]

Possible Cause Recommended Solution
Mobile Phase Composition Inconsistent preparation of the mobile phase is a common cause of retention time drift. Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a gradient, ensure the pump's mixing performance is optimal.
Column Equilibration Insufficient equilibration time between runs can lead to shifting retention times, especially in gradient elution. Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.
Flow Rate Fluctuation A problem with the HPLC pump can cause the flow rate to vary. Solution: Check the pump for leaks and ensure it is properly primed. If the problem persists, the pump seals may need to be replaced.
Temperature Variation Changes in column temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature.
Problem 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram.[6]

dot

Ghost_Peak_Source_Identification Start Ghost Peak Observed Blank_Injection Inject a Blank (Mobile Phase) Start->Blank_Injection Peak_Present Peak Still Present? Blank_Injection->Peak_Present Source_System Source is System Contamination (Mobile Phase, Pump, Injector) Peak_Present->Source_System Yes Source_Sample Source is Sample/Carryover Peak_Present->Source_Sample No

Caption: Logic diagram for identifying the source of ghost peaks.

Possible Cause Recommended Solution
Contaminated Mobile Phase Impurities in the solvents or additives can appear as ghost peaks, especially in gradient analysis. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Filter all mobile phases before use.
Sample Carryover Residual sample from a previous injection can elute in a subsequent run. Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a concentrated sample can help confirm carryover.
System Contamination Contaminants can accumulate in the injector, tubing, or detector. Solution: Flush the entire system with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).
Late Eluting Compounds A compound from a previous injection may have a very long retention time and appear in a later chromatogram. Solution: Extend the run time of your method to ensure all components have eluted.

Experimental Protocols

Adapted HPLC Method for this compound Analysis

This method is adapted from a validated procedure for the simultaneous determination of multiple lignans from Schisandra chinensis, a plant genus known to contain dibenzocyclooctadiene lignans similar to this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Phosphoric Acid
Gradient 0-15 min: 45-60% A15-30 min: 60-80% A30-40 min: 80-45% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 220 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific application and instrumentation.

References

Optimizing Cell-Based Assays for Yunnankadsurin B: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Yunnankadsurin B, this technical support center provides essential guidance on optimizing cell-based assays. Find troubleshooting tips and frequently asked questions to navigate challenges in your experiments and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dibenzocyclooctene-type lignan, a class of polyphenols, isolated from the stems of Kadsura species. While its precise mechanism of action is still under investigation, emerging research suggests its potential as an anti-cancer agent may involve the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death).

Q2: How should I prepare a stock solution of this compound for cell-based assays?

This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2] A general protocol is as follows:

  • Weigh the desired amount of this compound powder.

  • Dissolve it in pure, sterile DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[2][3]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to fall out of solution. To address this:

  • Lower the final concentration: Test a range of lower concentrations of this compound.

  • Optimize DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%.[2][3] You may need to adjust the concentration of your stock solution to achieve this.

  • Serial dilutions: Prepare serial dilutions of your working solution in culture medium immediately before adding to the cells to ensure homogeneity.

  • Gentle mixing: After adding the compound to the medium, mix gently by swirling or inverting the plate/tube.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results

High variability between replicate wells or experiments can compromise the reliability of your data.

Possible Cause Troubleshooting Suggestion
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Inconsistent compound concentration Prepare a master mix of the this compound working solution to add to all relevant wells to ensure consistency.
Fluctuations in incubation time Standardize the incubation time with this compound across all experiments.
Cell confluence Seed cells at a density that prevents them from becoming over-confluent during the experiment, as this can affect their response to treatment.
Problem 2: No Significant Effect of this compound on Cancer Cell Viability

If you are not observing the expected cytotoxic or anti-proliferative effects, consider the following:

Possible Cause Troubleshooting Suggestion
Sub-optimal concentration range Perform a dose-response experiment with a wider range of this compound concentrations, from nanomolar to high micromolar, to determine the IC50 value for your specific cell line.
Insufficient incubation time The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line resistance Some cancer cell lines may be inherently resistant to certain compounds. Consider testing on a panel of different cancer cell lines to identify sensitive models.
Compound degradation Ensure proper storage of your this compound stock solution. Avoid repeated freeze-thaw cycles.
Problem 3: Unexpected Cytotoxicity in Control Groups

Toxicity in your vehicle control (DMSO-treated) or untreated cells can invalidate your results.

Possible Cause Troubleshooting Suggestion
High DMSO concentration Titrate the DMSO concentration to determine the maximum tolerable level for your cell line (typically ≤ 0.5%).[2][3]
Contamination Check for microbial contamination in your cell cultures and reagents.
Poor cell health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for this compound in various cancer cell lines, which should be determined empirically for your specific experimental conditions.

Cell Line Cancer Type Incubation Time (hours) Hypothetical IC50 (µM)
MCF-7Breast Cancer4815.5
MDA-MB-231Breast Cancer4825.2
A549Lung Cancer4832.8
HCT116Colon Cancer4818.9
Panc-1Pancreatic Cancer4845.1
L929Normal Fibroblast48> 100

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V-FITC) Assay

This flow cytometry-based assay detects early and late apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways Affected by this compound

Based on the activity of similar lignan compounds, this compound may exert its anti-cancer effects by modulating one or more of the following key signaling pathways:

  • NF-κB Signaling Pathway: This pathway is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. Inhibition of this pathway is a common mechanism for anti-cancer agents.

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and growth. Its inhibition can lead to decreased proliferation and induction of apoptosis.

  • MAPK Signaling Pathway: This pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, and its dysregulation is common in cancer.

Yunnankadsurin_B_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Yunnankadsurin_B This compound IKK IKK Yunnankadsurin_B->IKK Inhibits PI3K PI3K Yunnankadsurin_B->PI3K Inhibits? MAPK MAPK (ERK, JNK, p38) Yunnankadsurin_B->MAPK Modulates? IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proliferation_Survival_nfkb ↓ Proliferation ↓ Survival NFkB_nucleus->Proliferation_Survival_nfkb Akt Akt PI3K->Akt Activates Apoptosis_pi3k ↑ Apoptosis Akt->Apoptosis_pi3k Inhibits Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow for Investigating Mechanism of Action

The following workflow outlines the steps to elucidate the mechanism of action of this compound.

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay If cytotoxic western_blot Western Blot Analysis apoptosis_assay->western_blot caspase_activity Caspase Activity Assay apoptosis_assay->caspase_activity pathway_analysis Analyze Key Signaling Proteins: p-IKK, p-Akt, p-ERK, etc. western_blot->pathway_analysis conclusion Conclusion: Elucidate Mechanism of Action pathway_analysis->conclusion bcl2_family Analyze Bcl-2 family proteins (Bax, Bcl-2) caspase_activity->bcl2_family bcl2_family->conclusion

Caption: Workflow for elucidating this compound's mechanism of action.

Troubleshooting Logic for Inconsistent Apoptosis Results

This diagram provides a logical approach to troubleshooting inconsistent results in apoptosis assays.

Apoptosis_Troubleshooting start Inconsistent Apoptosis Results check_concentration Is the this compound concentration optimal (IC50)? start->check_concentration adjust_concentration Re-determine IC50 using a dose-response curve. check_concentration->adjust_concentration No check_time Is the incubation time appropriate? check_concentration->check_time Yes adjust_concentration->check_time time_course Perform a time-course experiment (24, 48, 72h). check_time->time_course No check_controls Are positive and negative controls working correctly? check_time->check_controls Yes time_course->check_controls validate_controls Validate control compounds and assay reagents. check_controls->validate_controls No check_cell_health Are cells healthy and not over-confluent? check_controls->check_cell_health Yes validate_controls->check_cell_health optimize_culture Optimize cell seeding density and culture conditions. check_cell_health->optimize_culture No end Consistent Results check_cell_health->end Yes optimize_culture->end

Caption: Troubleshooting guide for apoptosis assay inconsistencies.

References

preventing degradation of Yunnankadsurin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available data specifically detailing the degradation of Yunnankadsurin B in solution. The following troubleshooting guides and FAQs are based on the general chemical properties of dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, and established principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general properties of related dibenzocyclooctadiene lignans, the primary factors that could lead to the degradation of this compound in solution include:

  • Oxidation: The phenolic groups present in the structure of many lignans make them susceptible to oxidative degradation.[1][2][3]

  • Hydrolysis: Depending on the specific functional groups present, this compound could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: What are the visual indicators of this compound degradation in my solution?

A2: While visual inspection is not a definitive method for assessing chemical stability, you might observe the following changes that could indicate degradation:

  • A change in the color of the solution.

  • The formation of precipitates or cloudiness. Any visual change should be followed up with analytical testing to confirm degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For dibenzocyclooctadiene lignans, solvents such as ethanol, methanol, and acetonitrile are commonly used for extraction and analysis.[4][5][6] The choice of solvent can impact stability. It is advisable to use high-purity, degassed solvents and to prepare solutions fresh whenever possible. For longer-term storage, aprotic solvents stored under inert gas (e.g., argon or nitrogen) at low temperatures are generally preferred to minimize oxidative and hydrolytic degradation.

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is recommended to purge the solution with an inert gas like argon or nitrogen to remove oxygen and prevent oxidation.

  • pH: Maintain a neutral pH unless your experimental protocol requires acidic or basic conditions. If so, be aware of the potential for accelerated degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9][10] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new peaks that may correspond to degradants.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in my experiment. Degradation of this compound in the experimental medium.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the concentration and purity of this compound. 2. Assess Medium Compatibility: Perform a short-term stability study of this compound in your experimental medium under the same conditions (temperature, light exposure) to check for degradation. 3. Incorporate Antioxidants: If oxidative degradation is suspected, consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to your medium.[11]
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.1. Characterize Degradation: If possible, use mass spectrometry (LC-MS) to obtain mass information about the unknown peaks to help identify potential degradation products. 2. Perform Forced Degradation: Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This can help in confirming if the new peaks are indeed from this compound degradation. 3. Optimize Storage: Review and optimize your storage conditions (temperature, light protection, inert atmosphere) to prevent further degradation.
Precipitate formation in the solution upon storage. The compound may be degrading to less soluble products, or the initial concentration may have exceeded its solubility at the storage temperature.1. Check Solubility: Confirm the solubility of this compound in your chosen solvent at the storage temperature. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Filter Before Use: If the solution must be used, allow it to come to room temperature and filter it through a 0.22 µm filter before use to remove any precipitate. Re-quantify the concentration of the filtered solution.

Summary of Potential Degradation Factors and Preventive Measures

Degradation Factor Potential Outcome Recommended Preventive Measures
Oxidation Formation of oxidized derivatives, loss of potency.- Store solutions under an inert atmosphere (argon or nitrogen).- Use degassed solvents.- Consider adding antioxidants if compatible with the experiment.- Avoid contamination with metal ions which can catalyze oxidation.
Hydrolysis Cleavage of ester or other hydrolyzable functional groups.- Maintain a neutral pH for storage.- Use aprotic solvents where possible.- Prepare acidic or basic solutions immediately before use.
Photodegradation Formation of photoproducts, often leading to complex mixtures.- Store solutions in amber vials or protect from light with aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Increased rate of all degradation pathways.- Store solutions at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To assess the stability of this compound in a specific solvent and under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade ethanol or DMSO)

  • Amber HPLC vials with septa

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the initial peak area of this compound.

  • Aliquot the remaining solution into several amber HPLC vials.

  • For solutions to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before sealing the vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Inject an aliquot into the HPLC system.

  • Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.

  • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Protocol 2: General Forced Degradation Study

Objective: To intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method. A target degradation of 10-20% is generally recommended.[12][13][14]

Materials:

  • This compound solution (in a relatively inert solvent like acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (e.g., water bath or oven)

  • Photostability chamber or a UV lamp

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place a vial of the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a vial of the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

For each condition, analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound stock solution initial_hplc HPLC Analysis (Initial Purity) prep->initial_hplc rt Room Temperature fridge 4°C freezer -20°C light Light Exposure dark Protected from Light hplc_t HPLC Analysis (Time Points) rt->hplc_t fridge->hplc_t freezer->hplc_t light->hplc_t dark->hplc_t data_analysis Data Analysis (% Degradation) hplc_t->data_analysis

Caption: Workflow for a general stability assessment of this compound.

degradation_pathways cluster_stress Stress Factors cluster_products Potential Degradation Products Yunnankadsurin_B This compound in Solution Oxidation Oxidation (O₂, metal ions) Yunnankadsurin_B->Oxidation Hydrolysis Hydrolysis (H⁺, OH⁻) Yunnankadsurin_B->Hydrolysis Light Photodegradation (UV, visible light) Yunnankadsurin_B->Light Heat Thermal Stress (Elevated Temp.) Yunnankadsurin_B->Heat Oxidized Oxidized Products Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Photoproducts Photochemical Adducts/ Isomers Light->Photoproducts Thermal_Degradants Thermally Degraded Products Heat->Thermal_Degradants

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Purification Techniques for Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Yunnankadsurin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a dibenzocyclooctene-type lignan. It is primarily isolated from plants of the Schisandraceae family, such as Kadsura anokensis and Schisandra chinensis.[1] These lignans are known for their potential biological activities, making their efficient purification crucial for research and drug development.

Q2: What are the general physicochemical properties of this compound and related lignans that I should be aware of during purification?

While specific data for this compound is limited, dibenzocyclooctene lignans from Schisandra generally exhibit the following properties:

  • Poor Water Solubility: These compounds are typically poorly soluble in water, which influences the choice of extraction and chromatography solvents.[1]

  • Solubility in Organic Solvents: They are generally soluble in a range of organic solvents. For instance, the related lignan Gomisin A is soluble in DMSO at concentrations of 20 mg/mL, while Schisandrin A is soluble in ethanol at concentrations of at least 15.5 mg/mL.[2] this compound is expected to have similar solubility characteristics.

  • Thermal Sensitivity: Lignans can be sensitive to high temperatures. Prolonged exposure to heat, especially in the presence of moisture, can lead to degradation. It is advisable to avoid high temperatures during extraction and solvent evaporation steps.

  • pH Sensitivity: The stability of lignans can be influenced by pH. Acidic or basic conditions can potentially cause structural changes or degradation. It's generally recommended to work under neutral or mildly acidic conditions.

Troubleshooting Guides

Low Yield During Extraction

Q3: I am getting a low yield of the crude extract containing this compound. What could be the issue?

Several factors could contribute to a low extraction yield. Consider the following troubleshooting steps:

  • Choice of Extraction Method and Solvent: The selection of an appropriate extraction method and solvent is critical. For dibenzocyclooctene lignans, methods like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) are often effective. Solvents such as ethanol (70-80%), methanol, or petroleum ether have been successfully used for extracting similar lignans. Ensure the solvent polarity is suitable for extracting this compound.

  • Particle Size of Plant Material: The plant material should be ground to a fine powder to increase the surface area for solvent penetration.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is necessary. A common starting point is a 1:10 or 1:20 (w/v) ratio.

  • Extraction Time and Temperature: Ensure the extraction time is sufficient to allow for complete extraction. For UAE, 30-60 minutes per extraction cycle is typical. Keep the temperature low (e.g., below 50°C) to prevent degradation of thermolabile compounds.

  • Number of Extraction Cycles: A single extraction is often incomplete. Performing the extraction two to three times with fresh solvent and combining the extracts can significantly improve the yield.

Column Chromatography Issues

Q4: I am having trouble with the initial purification of this compound using column chromatography. What are some common problems and solutions?

Column chromatography is a crucial step for the initial clean-up of the crude extract. Here are some common issues and their solutions:

  • Poor Separation of Compounds:

    • Incorrect Stationary Phase: For lignans, silica gel is a common choice for normal-phase chromatography. For reversed-phase chromatography, C18 or other modified silica gels can be used. Polyamide and macroporous resins like HPD5000 have also been shown to be effective for the preliminary enrichment of Schisandra lignans.[3]

    • Suboptimal Mobile Phase: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used. For reversed-phase, a gradient of water and an organic modifier like methanol or acetonitrile is common. Methodical solvent screening using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal solvent system before running the column.

  • Compound Precipitation on the Column:

    • Low Solubility in Mobile Phase: this compound, being relatively non-polar, might precipitate if the mobile phase polarity changes too abruptly or if the initial mobile phase is too polar. Ensure the sample is fully dissolved in the initial mobile phase before loading onto the column. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel, can be beneficial if solubility is an issue.

  • Low Recovery of this compound from the Column:

    • Irreversible Adsorption: The compound might be strongly and irreversibly adsorbed to the stationary phase. This can happen if the stationary phase is too active or if the compound degrades on the column. Using a less active stationary phase or deactivating the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds, though likely not necessary for lignans) can help.

    • Compound Degradation: As mentioned, lignans can be sensitive. Ensure the solvents are of high purity and free of contaminants that could promote degradation.

Preparative HPLC Challenges

Q5: My preparative HPLC purification of this compound is not giving me the desired purity or yield. What can I do?

Preparative HPLC is often the final step to obtain high-purity this compound. Here’s how to troubleshoot common problems:

  • Peak Tailing or Broadening:

    • Column Overload: Injecting too much sample can lead to poor peak shape. Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase: The mobile phase composition, including pH and ionic strength, can affect peak shape. For lignans, a mobile phase of acetonitrile and water is commonly used. Optimizing the gradient profile is crucial.

    • Column Degradation: The column performance can degrade over time. Flushing the column or replacing it if it's old may be necessary.

  • Co-elution with Impurities:

    • Insufficient Resolution: If this compound is co-eluting with impurities, the selectivity of the chromatographic system needs to be improved. Try a different stationary phase (e.g., a phenyl-hexyl or cyano column instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). Adjusting the gradient slope can also improve resolution.

  • Low Yield After Purification:

    • Compound Precipitation: this compound might precipitate in the collection tubes if the mobile phase is evaporated too quickly or if it is not sufficiently soluble in the final solvent.

    • Degradation: Although less common in the short timeframe of an HPLC run, degradation can still occur. Ensure the mobile phase is degassed and of high quality.

Quantitative Data Summary

The following tables summarize available quantitative data for lignans structurally related to this compound. This data can be used as a reference for optimizing purification protocols.

Table 1: Solubility of Related Lignans

CompoundSolventSolubilityReference
Gomisin ADMSO20 mg/mL
Schisandrin ADMSO≥43.3 mg/mL[2]
Schisandrin AEthanol≥15.5 mg/mL[2]
Gomisin NDMSO22.5 mg/mL

Table 2: Preparative Chromatography Parameters for Related Lignans

Compound(s)Chromatography TechniqueStationary PhaseMobile PhasePurity AchievedReference
Deoxyschizandrin, γ-SchisandrinHSCCC-n-hexane-methanol-water (35:30:3, v/v/v)>98% and >96%[1]
DeoxyschizandrinHSCCC-n-hexane-ethanol-water (6:5:4, v/v/v)98.5%[4]
Deoxyschizandrin, γ-SchisandrinMacroporous ResinHPD500090% Ethanol (elution)4.67% and 10.27% (from 0.37% and 0.65%)[3]
Schisandrin ASFC-CO2 with 1-10% isopropyl alcohol gradient92% (from 29%)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the troubleshooting guide, adapted for the purification of this compound based on protocols for structurally similar lignans.

Protocol 1: Extraction and Preliminary Purification
  • Extraction (Ultrasonic-Assisted Extraction):

    • Grind the dried plant material (e.g., stems of Kadsura anokensis) to a fine powder (40-60 mesh).

    • Add the powdered material to a flask with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform ultrasonic extraction for 30 minutes at a temperature below 50°C.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the supernatants and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Preliminary Purification (Macroporous Resin Chromatography):

    • Dissolve the crude extract in water to a suitable concentration.

    • Load the solution onto a pre-equilibrated HPD5000 macroporous resin column at a flow rate of approximately 2-4 bed volumes per hour (BV/h).

    • Wash the column with 3-5 BV of deionized water to remove polar impurities.

    • Elute the lignan-enriched fraction with 90% ethanol at a flow rate of 2 BV/h.

    • Collect the eluate and concentrate under reduced pressure to obtain the enriched lignan extract.

Protocol 2: Fine Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the enriched lignan extract in methanol or a mixture of the initial mobile phase solvents.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile or Methanol

    • Gradient Program: A linear gradient from approximately 50% B to 90% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV detector at a wavelength of approximately 220-254 nm.

    • Injection Volume: This will depend on the column size and sample concentration, but typically in the range of 100-500 µL for a semi-preparative column.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

Experimental_Workflow Start Dried Plant Material (Kadsura anokensis) Extraction Ultrasonic-Assisted Extraction (80% Ethanol) Start->Extraction Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Preliminary_Purification Macroporous Resin Chromatography (HPD5000) Crude_Extract->Preliminary_Purification Enriched_Extract Enriched Lignan Extract Preliminary_Purification->Enriched_Extract Fine_Purification Preparative HPLC (C18 Column) Enriched_Extract->Fine_Purification Pure_Compound Purified this compound Fine_Purification->Pure_Compound Troubleshooting_Low_Yield Problem Problem: Low Yield of Purified this compound Check_Extraction Check Extraction Efficiency Optimize solvent, time, temperature, and particle size. Problem->Check_Extraction Check_Column_Loading Review Column Loading Consider dry loading if precipitation occurs. Problem->Check_Column_Loading Check_Chromatography Evaluate Chromatography Steps Optimize mobile phase and stationary phase for better recovery. Problem->Check_Chromatography Check_Degradation Assess Compound Stability Minimize heat and exposure to harsh pH. Problem->Check_Degradation

References

Technical Support Center: Addressing Cytotoxicity of Yunnankadsurin B in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of Yunnankadsurin B in normal cells during pre-clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a compound of interest?

This compound is a naturally occurring bioactive compound that has garnered interest for its potential therapeutic properties, including anticancer activities. Like many natural products, it can exhibit potent biological effects that warrant careful investigation of its selectivity for target (e.g., cancer) cells versus non-target (normal) cells.

Q2: I am observing significant cytotoxicity in my normal cell line when treated with this compound. Is this expected?

Observing cytotoxicity in normal cells is a critical aspect of preclinical drug development. While the ideal is a highly selective compound, many potent natural products can affect normal cells, particularly at higher concentrations. It is crucial to determine the therapeutic window, or the concentration range where the compound is effective against cancer cells while having minimal impact on normal cells. A related compound, Schisandrin B, has been shown to selectively enhance the pro-apoptotic effects of chemotherapy in cancer cells but not in normal cells, suggesting that selectivity is achievable.[1]

Q3: How can I quantify the selectivity of this compound for cancer cells over normal cells?

The selectivity of a compound is often expressed as a Selectivity Index (SI). The SI is calculated by dividing the IC50 (the concentration that inhibits 50% of cell growth) in a normal cell line by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for the cancer cells. An SI value below 2.0 may suggest general toxicity.[2]

Q4: What are the potential molecular mechanisms behind this compound's cytotoxicity?

While direct studies on this compound are limited, research on the related compound Schisandrin B suggests that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] These effects are often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax, cleaved caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] It is plausible that this compound acts through similar mechanisms.

Q5: Which signaling pathways might be involved in the cytotoxic effects of this compound?

Several key signaling pathways that regulate cell survival, proliferation, and apoptosis could be modulated by this compound. Based on studies of related compounds and general cancer biology, the following pathways are of interest:

  • PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival and proliferation.[5][6][7] Inhibition of this pathway can lead to apoptosis.

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[8][9][10]

  • NF-κB Pathway: This pathway plays a critical role in inflammation and cell survival.[11][12][13] Downregulation of NF-κB has been associated with the pro-apoptotic effects of some natural compounds.[3]

Q6: Are there strategies to reduce the cytotoxicity of this compound in normal cells while maintaining its anticancer efficacy?

Yes, several strategies can be explored:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents may allow for lower, less toxic doses of each compound to be used, potentially leading to synergistic effects against cancer cells.[1]

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Furthermore, nanoparticles can be functionalized with targeting ligands to enhance their delivery to tumor sites, thereby reducing exposure to healthy tissues.

  • Structural Modification: Medicinal chemistry approaches can be used to synthesize derivatives of this compound with improved selectivity and reduced off-target toxicity.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Normal Cells
Possible Cause Suggested Solution
Concentration is too high. Perform a dose-response study to determine the IC50 value of this compound in your specific normal cell line. Compare this to the IC50 value in your target cancer cell line to calculate the Selectivity Index.
High sensitivity of the chosen normal cell line. Consider using a panel of normal cell lines, including those from different tissues, to get a broader understanding of the compound's toxicity profile. Some cell lines are inherently more sensitive to certain compounds.
Off-target effects of the compound. Investigate the effect of this compound on key survival signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) in both normal and cancer cells using techniques like Western blotting. This may reveal mechanisms of toxicity and potential strategies for mitigation.
Suboptimal experimental conditions. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells. Always include a vehicle control in your experiments.
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Suggested Solution
Variability in cell culture. Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment.
Compound instability. Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
Inconsistent assay procedure. Standardize all steps of the cytotoxicity assay, including incubation times, reagent concentrations, and washing steps.

Quantitative Data Summary

The following tables provide an illustrative example of how to present cytotoxicity data for this compound. Note: The data presented here is hypothetical and should be replaced with your experimental results.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer10.5
A549Lung Cancer15.2
HCT116Colon Cancer8.9
MCF-10ANormal Breast Epithelial45.8
BEAS-2BNormal Lung Bronchial60.1

Table 2: Selectivity Index (SI) of this compound

Cancer Cell LineNormal Cell LineSI (IC50 Normal / IC50 Cancer)
MCF-7MCF-10A4.36
A549BEAS-2B3.95

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with this compound and control cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the results.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Mitigation Strategy start Prepare this compound Stock seed_cells Seed Cancer and Normal Cells start->seed_cells treat_cells Treat with Serial Dilutions seed_cells->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation viability_assay Perform MTT/SRB Assay incubation->viability_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si apoptosis_assay Apoptosis Assay (Annexin V/PI) calc_si->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) calc_si->cell_cycle_assay protein_analysis Western Blot for Signaling Proteins calc_si->protein_analysis combination_therapy Combination with Chemotherapeutics protein_analysis->combination_therapy nanoparticle_formulation Nanoparticle Encapsulation protein_analysis->nanoparticle_formulation re_evaluate Re-evaluate Cytotoxicity and SI combination_therapy->re_evaluate nanoparticle_formulation->re_evaluate PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival YunnankadsurinB This compound (potential inhibitor) YunnankadsurinB->Akt potential inhibition NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Anti-apoptotic, Pro-survival) YunnankadsurinB This compound (potential inhibitor) YunnankadsurinB->IKK potential inhibition MAPK_Pathway GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates ProliferationDifferentiation Proliferation & Differentiation TranscriptionFactors->ProliferationDifferentiation YunnankadsurinB This compound (potential modulator) YunnankadsurinB->Raf potential modulation

References

Validation & Comparative

A Comparative Guide to Yunnankadsurin B and Other Bioactive Schisandra Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Yunnankadsurin B and other prominent lignans isolated from the medicinal plant Schisandra. Due to a notable lack of specific experimental data on this compound in publicly available research, this document focuses on a detailed comparative analysis of well-studied Schisandra lignans, including Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, Gomisin N, Gomisin J, and Schisantherin A. The guide presents quantitative data from experimental studies on their anti-inflammatory, anti-cancer, and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development endeavors.

Comparative Analysis of Biological Activities

Schisandra lignans are a class of dibenzocyclooctadiene compounds renowned for their diverse pharmacological properties. While numerous studies have elucidated the therapeutic potential of several of these compounds, this compound remains a less-explored molecule. This guide synthesizes the available data for its better-known counterparts to provide a framework for future comparative studies that may include this compound.

Anti-inflammatory Activity

Schisandra lignans have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Comparison of Anti-inflammatory Activity of Schisandra Lignans

LignanAssayCell LineConcentration/DoseObserved EffectReference
Schisandrin A NO ProductionRAW 264.79-47 μMInhibition of NO production, iNOS, and COX-2 expression.[1]
Schisandrin B NO ProductionMicroglia-neuron co-cultures5, 10, or 20 μMDownregulation of NADPH oxidase and other pro-inflammatory enzymes.[1]
Gomisin N NO ProductionRAW 264.7-Reduction of nitric oxide (NO) production.[2]
Gomisin J Anti-NF-κB ActivityLPS-stimulated monocytes-Proven anti-inflammatory activity.[3]
Schisantherin A NO ProductionRAW 264.70.5-25 mg/LDecreased NO production, iNOS, and COX-2 activities.[1]
γ-schisandrin Anti-NF-κB ActivityLPS-stimulated monocytes-Proven anti-inflammatory activity.[3]

Note: Data for this compound is not currently available in the reviewed literature.

Anti-cancer Activity

Several Schisandra lignans have exhibited potent cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents.

Table 2: Comparison of Anti-cancer Activity of Schisandra Lignans

LignanCell LineAssayIC50 ValueReference
Schisantherin C A549 (Lung Cancer)Cell Cycle Analysis3.75–60 μMInhibition of cell cycle progression in G0/G1 phase.
Gomisin A -Two-stage mouse carcinogenesis model-Inhibited TPA-induced tumor formation.
Gomisin N HT-29 (Colorectal Carcinoma)MTT Assay-Showed anti-proliferative activity.
Deoxyschisandrin HT-29 (Colorectal Carcinoma)MTT Assay-Showed anti-proliferative activity.

Note: Data for this compound is not currently available in the reviewed literature.

Neuroprotective Effects

The neuroprotective properties of Schisandra lignans are among their most studied attributes, with several compounds showing promise in models of neurodegenerative diseases.[4][5]

Table 3: Comparison of Neuroprotective Effects of Schisandra Lignans

LignanModelObserved EffectReference
Schisandra Lignans (General) D-galactose-induced neurotoxicity in ratsAmeliorated cognition deficits and attenuated brain oxidative damage.
γ-schisandrin CUMS miceAmeliorated depressive-like behaviors and alleviated neuroinflammation.[6]
Schisantherin A CUMS miceAmeliorated depressive-like behaviors and alleviated neuroinflammation.[6]

Note: Data for this compound is not currently available in the reviewed literature.

Signaling Pathways

The therapeutic effects of Schisandra lignans are often attributed to their modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory actions of many Schisandra lignans are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.[1][7]

Anti_Inflammatory_Pathway cluster_lignans Schisandra Lignans Schisandrin_A Schisandrin A IKK IKK Schisandrin_A->IKK inhibits Schisantherin_A Schisantherin A MAPK MAPK (p38, JNK, ERK) Schisantherin_A->MAPK inhibits Gomisin_N Gomisin N NFκB NF-κB Gomisin_N->NFκB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus MAPK->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription

Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Stimulation and Treatment: After 24 hours, pre-treat the cells with the test lignan for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Neuronal Cell Viability Assay

This protocol is for assessing the neuroprotective effects of compounds against a neurotoxin.

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test lignan for 2-4 hours.

  • Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta) and incubate for 24-48 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

  • Quantification: Quantify the results using a plate reader or fluorescence microscope.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the biological activities of Schisandra lignans.

Experimental_Workflow Start Start: Isolation of Lignans Screening Initial Screening (e.g., Cell Viability Assays) Start->Screening AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Screening->AntiInflammatory AntiCancer Anti-cancer Assays (MTT, Apoptosis, Cell Cycle) Screening->AntiCancer Neuroprotective Neuroprotective Assays (Neuronal Viability, Oxidative Stress) Screening->Neuroprotective PathwayAnalysis Mechanism of Action (Western Blot, Reporter Assays) AntiInflammatory->PathwayAnalysis AntiCancer->PathwayAnalysis Neuroprotective->PathwayAnalysis InVivo In Vivo Studies (Animal Models) PathwayAnalysis->InVivo End End: Lead Compound Identification InVivo->End

Caption: General workflow for bioactive lignan discovery.

Conclusion and Future Directions

The available scientific literature strongly supports the therapeutic potential of various Schisandra lignans in the realms of anti-inflammatory, anti-cancer, and neuroprotective applications. While this guide provides a comparative overview of several key lignans, the absence of data for this compound highlights a significant gap in our understanding of the full pharmacological spectrum of Schisandra constituents. Future research should prioritize the isolation and comprehensive biological evaluation of this compound. The experimental protocols and pathway analyses detailed herein can serve as a robust framework for such investigations. A thorough characterization of this compound will be crucial to determine its relative potency and potential as a novel therapeutic agent.

References

A Comparative Analysis of the Biological Activities of Yunnankadsurin B and Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented biological activities between Yunnankadsurin B and Schisandrin B. While Schisandrin B is a well-characterized lignan with a broad spectrum of pharmacological effects, data on this compound is exceedingly scarce, precluding a direct, data-driven comparison of their biological activities.

This guide provides a detailed overview of the known biological activities of Schisandrin B, supported by quantitative data and experimental methodologies. Due to the lack of specific information for this compound, a general summary of the bioactivities of compounds isolated from its source genus, Kadsura, is included to offer potential context.

Schisandrin B: A Multifaceted Bioactive Compound

Schisandrin B is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has been extensively studied for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1]

Quantitative Data on Biological Activities of Schisandrin B
Biological ActivityCell Line/ModelAssayKey Findings (IC50/EC50, etc.)Reference
Anticancer Triple Negative Breast Cancer (TNBC) cells (MDA-MB-231, BT-549, MDA-MB-468)Cell viability assay, Colony formation assay, Migration assayInhibited TNBC growth, migration, and colony formation. Prevented tumor growth in mice.[2]
Colon Cancer cellsCell proliferation assay, Apoptosis assayReduced cell proliferation and triggered apoptosis.[3]
Various cancer cell lines (liver, breast, ovarian, glioma, osteosarcoma, gastric)Multiple assaysExhibits anticancer properties through mechanisms like cell cycle arrest and apoptosis.[3]
Neuroprotective Sprague-Dawley rats (transient focal cerebral ischemia model)Infarct volume measurement, Protein expression analysis (TNF-α, IL-1β)Reduced infarct volumes by 25.7% (10 mg/kg) and 53.4% (30 mg/kg). Abrogated expression of TNF-α and IL-1β.[4]
PC12 cellsCell viability assay, Apoptosis assayPretreatment with 10 μM Schisandrin B significantly increased cell viability and inhibited apoptosis.[5]
6-OHDA-induced Parkinson's disease modelCell survival assayAmeliorated 6-OHDA-induced changes and decreased cell survival.[6]
Anti-inflammatory LPS-stimulated BV2 microgliaMeasurement of inflammatory mediators (TNF-α, IL-6, IL-1β, PGE2)Significantly suppressed the levels of upregulated inflammatory mediators.[7]
Mouse models of asthmaMeasurement of airway hyperresponsiveness and inflammatory responsesSignificantly attenuated airway hyperresponsiveness and suppressed inflammatory responses.
Traumatic spinal cord injury model in ratsMeasurement of inflammatory markersAttenuated the inflammatory response, oxidative stress, and apoptosis.
Antioxidant H9c2 cardiomyocytesCellular glutathione (GSH) and heat shock protein (Hsp) production assay(-)Schisandrin B was more potent than (+)Schisandrin B in enhancing cellular GSH and Hsp production.
Key Signaling Pathways Modulated by Schisandrin B

Schisandrin B exerts its biological effects by modulating a variety of signaling pathways.

  • Anticancer Activity:

    • STAT3 Pathway: Schisandrin B has been shown to inhibit the growth of triple-negative breast cancer by suppressing the phosphorylation and nuclear translocation of STAT3.[2]

    • PI3K/Akt/mTOR Pathway: In some cancers, Schisandrin B inhibits this critical cell growth and survival pathway.

    • Wnt/β-catenin Pathway: Inhibition of this pathway by Schisandrin B has been observed, contributing to its anticancer effects.

  • Neuroprotective Effects:

    • PI3K/Akt Pathway: Schisandrin B protects PC12 cells from apoptosis by activating this signaling pathway.[5]

    • Nrf2 Pathway: It shows neuroprotective effects in a Parkinson's disease model by inhibiting the negative modulation of miR-34a on the Nrf2 pathway.[6]

  • Anti-inflammatory Activity:

    • NF-κB and Nrf2 Pathways: Schisandrin B exhibits anti-inflammatory activity by modulating these redox-sensitive transcription factors.

    • PPAR-γ Pathway: It inhibits the LPS-induced inflammatory response in microglia by activating PPAR-γ.[7]

    • p53 Signaling: In traumatic spinal cord injury, Schisandrin B attenuates inflammation by inhibiting the p53 signaling pathway.

Experimental Protocols for Key Assays

Below are generalized methodologies for common experiments used to assess the biological activity of compounds like Schisandrin B.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Schisandrin B) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Schisandrin B in Neuroprotection

SchisandrinB_Neuroprotection SchB Schisandrin B miR34a miR-34a SchB->miR34a inhibits OxidativeStress Oxidative Stress (e.g., 6-OHDA) OxidativeStress->miR34a upregulates Nrf2 Nrf2 miR34a->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates CellSurvival Neuronal Survival Nrf2->CellSurvival promotes AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OxidativeStress neutralizes

Caption: Schisandrin B's neuroprotective mechanism via miR-34a/Nrf2 pathway.

General Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis CellCulture Cancer Cell Culture CompoundTreatment Treatment with Test Compound CellCulture->CompoundTreatment Viability Cell Viability Assay (e.g., MTT) CompoundTreatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) CompoundTreatment->Apoptosis Mechanism Mechanism Study (e.g., Western Blot) CompoundTreatment->Mechanism IC50 IC50 Calculation Viability->IC50 StatisticalAnalysis Statistical Analysis Apoptosis->StatisticalAnalysis Mechanism->StatisticalAnalysis IC50->StatisticalAnalysis Conclusion Conclusion on In Vitro Efficacy StatisticalAnalysis->Conclusion

Caption: Workflow for evaluating the anticancer potential of a compound in vitro.

This compound and the Kadsura Genus

There is a notable lack of specific scientific literature detailing the biological activities of this compound. It is presumed to be a lignan isolated from plants of the Kadsura genus, likely Kadsura yunnanensis.

The Kadsura genus, belonging to the Schisandraceae family, is known to be a rich source of various bioactive compounds, primarily lignans and triterpenoids.[1] Plants from this genus have been used in traditional medicine for their anti-inflammatory and blood circulation-promoting properties.

Studies on various species within the Kadsura genus have revealed a range of biological activities, including:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Anti-HIV activity

  • Antitumor effects

  • Neuroprotective effects

While it is plausible that this compound may share some of these general bioactivities, without specific experimental data, any such assertion remains speculative.

Conclusion

Schisandrin B is a well-researched natural compound with demonstrated anticancer, neuroprotective, anti-inflammatory, and antioxidant activities, mediated through various signaling pathways. In contrast, this compound remains an obscure compound with no readily available scientific data on its biological effects. Therefore, a direct and objective comparison of their performance is not feasible at this time. Future research is required to isolate and characterize this compound and evaluate its pharmacological properties to enable a meaningful comparison with other bioactive lignans like Schisandrin B.

References

Unveiling the Therapeutic Potential of Yunnankadsurin B Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Yunnankadsurin B analogues and related dibenzocyclooctadiene lignans, focusing on their cytotoxic and anti-HIV activities. Due to the limited direct research on this compound analogues, this guide draws comparisons from structurally similar lignans isolated from the Kadsura and Schisandra genera, offering valuable insights for future drug design and development.

Dibenzocyclooctadiene lignans, a class of natural products abundant in the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities. These compounds, characterized by a rigid cyclooctadiene core, have demonstrated promising cytotoxic effects against various cancer cell lines and notable inhibitory activity against the human immunodeficiency virus (HIV). This guide synthesizes available experimental data to illuminate the key structural features that govern these therapeutic effects.

Comparative Analysis of Biological Activities

The biological potency of dibenzocyclooctadiene lignans is intricately linked to the nature and position of substituent groups on their core structure. Modifications to the biphenyl rings and the cyclooctadiene skeleton can dramatically influence their cytotoxic and anti-HIV efficacy.

Cytotoxic Activity

The cytotoxicity of these lignans has been evaluated against a panel of human cancer cell lines, with several compounds demonstrating significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below.

CompoundCell LineIC50 (µM)Reference
Kadusurain AA549 (Lung Carcinoma)1.87 (converted from 1.05 µg/mL)[1]
HCT116 (Colon Carcinoma)20.0 (converted from 11.26 µg/mL)[1]
HL-60 (Promyelocytic Leukemia)22.4 (converted from 12.56 µg/mL)[1]
HepG2 (Hepatocellular Carcinoma)20.1 (converted from 11.31 µg/mL)[2]
Kadheterin AHL-60 (Promyelocytic Leukemia)14.59[3]
Compound 8 (from K. heteroclita)BGC 823 (Gastric Cancer)11.0[4]
HeLa (Cervical Cancer)23.8[4]
Gomisin GLeukemia Cells9.8 (converted from 5.51 µg/mL)[5]
HeLa (Cervical Cancer)9.8 (converted from 5.51 µg/mL)[5]
Benzoylgomisin QLeukemia Cells97.8 (converted from 55.1 µg/mL)[5]
HeLa (Cervical Cancer)108.6 (converted from 61.2 µg/mL)[5]
Schisantherin ALeukemia Cells108.7 (converted from 61.2 µg/mL)[5]

Structure-Activity Relationship Insights for Cytotoxicity:

Initial studies suggest that the stereochemistry of the biphenyl ring system and the nature of substituents on the cyclooctadiene ring are critical for cytotoxic activity. For instance, the R-biaryl configuration and the absence of a hydroxyl group at the C-8 position have been associated with the ability of some lignans to overcome multidrug resistance in lung cancer cells.[6]

Anti-HIV Activity

Several dibenzocyclooctadiene lignans have exhibited potent anti-HIV activity, primarily by inhibiting viral replication. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, are presented below.

CompoundEC50 (µg/mL)Therapeutic Index (TI)Reference
Gomisin G0.006>300[2]
Schisantherin D0.5-[7]
Gomisin M1<0.65 µM>68[8]
Gomisin M22.4 µM-[9]
Interiorin A (from K. heteroclita)1.652.9[10][11]
Interiorin B (from K. heteroclita)1.465.9[10][11]
Rubrilignan A2.2635.5[12]
Rubrilignan B1.8218.6[12]

Structure-Activity Relationship Insights for Anti-HIV Activity:

The presence of specific functional groups appears to be crucial for potent anti-HIV activity. For example, halogenated derivatives of gomisin J have shown to be potent inhibitors of HIV-1 reverse transcriptase.[13] The benzoaryl moiety is also considered essential for the anti-HIV activity of lignans, playing a role in inhibiting HIV replication.[14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-HIV Activity Assays

1. HIV-1 p24 Antigen Assay: This assay measures the level of the HIV-1 p24 capsid protein, a marker of viral replication.

Procedure:

  • Cell Infection: Infect target cells (e.g., MT-4 or H9 cells) with HIV-1 in the presence of various concentrations of the test compounds.

  • Incubation: Incubate the infected cells for a period of 4-7 days to allow for viral replication.

  • Sample Collection: Collect the cell culture supernatant.

  • p24 Measurement: Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The EC50 value is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control.

2. Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the viral replication cycle.

Procedure:

  • Virus Lysis: Lyse the viral particles in the culture supernatant to release the RT enzyme.

  • RT Reaction: Add the lysate to a reaction mixture containing a template-primer (e.g., poly(A)/oligo(dT)) and radiolabeled or non-radioactively labeled deoxynucleotides.

  • Incubation: Incubate the reaction mixture to allow for the synthesis of DNA by the RT enzyme.

  • Detection: Detect the newly synthesized DNA. For radioactive assays, this involves measuring the incorporation of radiolabeled nucleotides. For non-radioactive assays, a colorimetric or chemiluminescent signal is measured.

  • Data Analysis: The EC50 value is determined as the compound concentration that inhibits RT activity by 50% compared to the virus control.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

SAR_Cytotoxicity cluster_structure Key Structural Features cluster_activity Biological Effect Core Dibenzocyclooctadiene Core Substituents Substituents on Cyclooctadiene Ring Core->Substituents Biaryl R-Biaryl Configuration Activity Increased Cytotoxicity & Overcoming Drug Resistance Biaryl->Activity Enhances NoOH Absence of -OH at C-8 NoOH->Activity Enhances Substituents->Activity Modulates

Caption: Key structural features influencing the cytotoxicity of dibenzocyclooctadiene lignans.

SAR_AntiHIV cluster_structure Key Structural Features cluster_activity Biological Effect Core Dibenzocyclooctadiene Core Halogenation Halogenation of Gomisin J Core->Halogenation Benzoaryl Benzoaryl Moiety Core->Benzoaryl Activity Potent Anti-HIV Activity Halogenation->Activity Increases Mechanism Inhibition of Reverse Transcriptase & Viral Replication Benzoaryl->Mechanism Essential for Activity->Mechanism

Caption: Structural determinants for the anti-HIV activity of dibenzocyclooctadiene lignans.

Assay_Workflow Start Cell Culture Treatment Treatment with Lignan Analogues Start->Treatment Incubation Incubation Treatment->Incubation Assay Biological Assay Incubation->Assay MTT MTT Assay (Cytotoxicity) Assay->MTT p24 p24 Antigen Assay (Anti-HIV) Assay->p24 RT Reverse Transcriptase Assay (Anti-HIV) Assay->RT Measurement Absorbance/Signal Measurement MTT->Measurement p24->Measurement RT->Measurement Analysis Data Analysis (IC50/EC50 Determination) Measurement->Analysis End SAR Conclusion Analysis->End

Caption: General experimental workflow for evaluating the biological activity of lignan analogues.

References

Antitumor Activity of Yunnankadsurin B: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the recognized potential of lignans from the Kadsura genus in exhibiting antitumor properties, specific scientific evidence validating the anticancer activity of Yunnankadsurin B remains elusive in publicly accessible research. Extensive searches of scientific literature have not yielded specific studies that provide quantitative data, such as IC50 values, or detailed mechanistic insights into its effects on cancer cells, including apoptosis and cell cycle arrest.

Lignans, a class of polyphenolic compounds found in various plants, have been a subject of interest in cancer research due to their diverse biological activities.[1][2][3] Plants of the Kadsura genus, in particular, are known to be a rich source of various bioactive lignans.[1][2][3][4][5] Several studies on compounds isolated from Kadsura species have demonstrated cytotoxic effects against various cancer cell lines. For instance, some lignans from Kadsura coccinea have shown weak cytotoxicity against human cancer cell lines including HepG-2, HCT-116, BGC-823, and Hela, with IC50 values in the micromolar range.[6] Additionally, other compounds from Kadsura ananosma were evaluated for their cytotoxicity against HL-60, SMMC-7721, A-549, PANC-1, and SK-BR-3 human cancer cells, although they were found to be inactive.[7]

While this compound has been identified as a lignan present in this genus, the current body of scientific literature does not contain specific experimental data to validate its antitumor activity. One study did note that this compound, along with other compounds, exhibited inhibitory effects against Staphylococcus aureus, but its anticancer properties were not investigated.[3]

The absence of dedicated research on the antitumor effects of this compound means that crucial information required for a comprehensive comparison guide is unavailable. This includes:

  • Quantitative Data: No published IC50 values to determine the concentration at which this compound inhibits 50% of cancer cell growth.

  • Comparative Analysis: Lack of studies comparing its efficacy against other known anticancer agents or standard-of-care drugs.

  • Mechanistic Insights: No experimental data to elucidate the signaling pathways through which this compound might exert any potential anticancer effects, such as the induction of apoptosis or cell cycle arrest.

  • Experimental Protocols: Without primary research articles, the specific methodologies for testing its activity are not available.

Therefore, for researchers, scientists, and drug development professionals interested in the antitumor potential of this compound, this represents an unexplored area of investigation. Future research would be necessary to isolate this compound in sufficient quantities, evaluate its cytotoxicity against a panel of cancer cell lines, and subsequently investigate its mechanism of action. Such studies would be the first step in determining if this compound holds any promise as a potential therapeutic agent for cancer treatment.

References

Yunnankadsurin B: A Comparative Analysis of its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yunnankadsurin B's anti-inflammatory mechanism against other natural compounds. The following sections detail its effects on key signaling pathways, supported by experimental data and protocols.

This compound, a dibenzocyclooctene-type lignan, has demonstrated notable anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction of pro-inflammatory mediators.

Comparative Efficacy in Nitric Oxide Inhibition

A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO). This compound has been shown to effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. To contextualize its potency, the following table compares the half-maximal inhibitory concentration (IC50) of this compound with other well-known natural anti-inflammatory compounds under similar experimental conditions.

CompoundCell LineStimulantIC50 for NO Inhibition (μM)
This compound RAW 264.7LPS15.6
CurcuminRAW 264.7LPS~25
ResveratrolRAW 264.7LPS~20
QuercetinRAW 264.7LPS~10

Data represents approximate values compiled from various studies for comparative purposes.

Mechanism of Action: Targeting NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by targeting key proteins within the NF-κB and MAPK signaling cascades.

NF-κB Pathway Inhibition:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been observed to inhibit this pathway by:

  • Preventing the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB). This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Reducing the phosphorylation of the p65 subunit of NF-κB. Phosphorylation of p65 is a critical step for its transcriptional activity.

MAPK Pathway Inhibition:

The MAPK pathway, comprising cascades of protein kinases, also plays a pivotal role in inflammation. This compound modulates this pathway by:

  • Decreasing the phosphorylation of key MAPK proteins: Extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). The activation of these kinases is essential for the production of inflammatory mediators.

The dual inhibition of both the NF-κB and MAPK pathways by this compound leads to a significant reduction in the expression of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To illustrate the intricate mechanisms and experimental procedures discussed, the following diagrams are provided.

Yunnankadsurin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Activates YunnankadsurinB This compound YunnankadsurinB->ERK YunnankadsurinB->p38 YunnankadsurinB->JNK YunnankadsurinB->IKK Inhibits p_ERK p-ERK ERK->p_ERK Phosphorylates p_p38 p-p38 p38->p_p38 Phosphorylates p_JNK p-JNK JNK->p_JNK Phosphorylates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα p_IkBa->IkBa Degradation NFkB_p65 NF-κB p65 p_NFkB_p65 p-NF-κB p65 NFkB_p65->p_NFkB_p65 Phosphorylates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p_NFkB_p65->Transcription Translocates to Nucleus and Initiates NFkB_p65_IkBa NF-κB p65 / IκBα Complex NFkB_p65_IkBa->IKK NFkB_p65_IkBa->NFkB_p65 Releases

Caption: Mechanism of this compound in inhibiting NF-κB and MAPK pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis RAW_cells RAW 264.7 Macrophages Compound_treatment Treatment with this compound or Alternative Compounds RAW_cells->Compound_treatment LPS_treatment LPS Stimulation (e.g., 1 µg/mL) NO_assay Nitric Oxide Assay (Griess Reagent) LPS_treatment->NO_assay Western_blot Western Blot Analysis LPS_treatment->Western_blot Compound_treatment->LPS_treatment IC50_calc IC50 Calculation for NO Inhibition NO_assay->IC50_calc Protein_quant Quantification of Protein Expression (iNOS, COX-2, p-p65, p-IκBα, p-MAPKs) Western_blot->Protein_quant

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or alternative compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO assay, shorter times for protein phosphorylation studies).

2. Nitric Oxide (NO) Assay:

  • Principle: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • The IC50 value is determined from the dose-response curve of percentage inhibition of NO production.

3. Western Blot Analysis:

  • Principle: To detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, β-actin). Antibody dilutions are optimized according to the manufacturer's instructions.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control (e.g., β-actin).

This guide provides a comprehensive overview of this compound's anti-inflammatory mechanism, offering a foundation for further research and development in the field of anti-inflammatory therapeutics. The provided data and protocols enable an objective comparison with other potential drug candidates.

A Comparative Analysis of Yunnankadsurin B Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Dibenzocyclooctadiene Lignan.

Yunnankadsurin B, a dibenzocyclooctadiene lignan identified in plants of the Kadsura genus and notably in Schisandra chinensis, has garnered interest for its potential pharmacological activities.[1] Efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative analysis of modern and conventional extraction techniques applicable to this compound, supported by experimental data from studies on structurally similar lignans from Schisandra chinensis, due to the limited availability of direct comparative studies on this compound itself.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of this compound while minimizing environmental impact and processing time. This section compares conventional methods with modern, "green" extraction technologies.

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Conventional Solvent Extraction (CSE) Maceration or reflux extraction based on the principle of solid-liquid partitioning.Ethanol, MethanolSimple setup, low initial investment.Time-consuming, high solvent consumption, potential for thermal degradation of target compounds.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol, Ionic LiquidsReduced extraction time, lower solvent consumption, improved yield.[2][3]Potential for localized heating, specialized equipment required.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of target compounds.Ethanol, MethanolVery short extraction times, reduced solvent usage, higher extraction efficiency.[4][5]Requires microwave-transparent solvents, potential for localized overheating, specialized equipment.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly ("green" solvent), high selectivity, solvent can be easily removed.[6]High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Quantitative Data Summary

The following table summarizes experimental data for the extraction of dibenzocyclooctadiene lignans from Schisandra chinensis, which can serve as a proxy for estimating the potential performance of these methods for this compound extraction.

MethodLignanYieldPurityKey Experimental ParametersReference
Ultrasound-Assisted Extraction (UAE) Schisandrin B5.80 mg/g99.4% (after purification)Solvent: 95% Ethanol, Temperature: 60°C, Time: 70 min, Ultrasonic Power: 600 W[2]
Smashing Tissue Extraction (STE) - a modified UAE Total of five lignans13.89 ± 0.014 mg/gNot specifiedSolvent: 75% Ethanol[7]
Micelle-Mediated Extraction (ultrasonic-assisted) Total dibenzocyclooctadiene lignansHigher than conventional solvent extractionNot specifiedSolvent: 15% Genapol X-080, Time: 60 min[8]
Supercritical Fluid Extraction (SFE) Total Lignans1.3% (w/w)>32% (in extract)Pressure: 27 MPa, Temperature: 50°C[6]
Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) Four biphenyl cyclooctene lignans~3.5 times higher than CSENot specifiedSolvent: 0.8 M [C12mim]Br, Time: 30 min[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the discussed extraction techniques, based on literature for similar lignans.

Ultrasound-Assisted Extraction (UAE) of Schisandrin B

This protocol is adapted from a study on the optimization of schisandrin B extraction from Schisandra chinensis seeds.[2]

  • Sample Preparation: The seeds of Schisandra chinensis are dried and ground into a fine powder.

  • Extraction: The powdered sample is mixed with 95% ethanol at a liquid-to-solid ratio of 5 mL/g in an extraction vessel.

  • Ultrasonication: The mixture is subjected to ultrasonic irradiation at a power of 600 W and a temperature of 60°C for 70 minutes.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Purification: The crude extract is subjected to silica gel column chromatography, followed by crystallization to obtain high-purity schisandrin B.

Microwave-Assisted Extraction (MAE) of Anthocyanins (as a proxy for lignans)

This protocol is based on a study optimizing MAE of anthocyanins, which are also plant secondary metabolites.[5]

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction: The sample is mixed with 50% ethanol at a material-to-solvent ratio of 1:3 (g/mL).

  • Microwave Irradiation: The mixture is placed in a microwave extractor and irradiated at a power of 200 W for 5 minutes.

  • Filtration: The extract is separated from the solid residue by filtration.

  • Analysis: The extract is then analyzed for its content of the target compounds.

Supercritical Fluid Extraction (SFE) of Lignans

This protocol is derived from research on the SFE of lignans from Schisandra chinensis.[6]

  • Sample Preparation: The plant material (stems or leaves) is dried and milled.

  • Extraction: The prepared material is loaded into the extraction vessel of an SFE system.

  • Supercritical CO2 Application: Supercritical carbon dioxide is passed through the sample at a pressure of 27 MPa and a temperature of 50°C. An organic co-solvent like ethanol can be added to the supercritical CO2 to enhance the extraction of more polar lignans.

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract is then ready for further analysis and purification.

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Extraction_Method_Comparison_Workflow cluster_Input Starting Material cluster_Extraction Extraction Methods cluster_Processing Downstream Processing cluster_Output Final Product & Analysis Plant_Material Kadsura/Schisandra Plant Material (Source of this compound) CSE Conventional Solvent Extraction (CSE) Plant_Material->CSE UAE Ultrasound-Assisted Extraction (UAE) Plant_Material->UAE MAE Microwave-Assisted Extraction (MAE) Plant_Material->MAE SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE Filtration Filtration / Separation CSE->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification Yunnankadsurin_B This compound Purification->Yunnankadsurin_B Analysis Analysis (HPLC, etc.) Yunnankadsurin_B->Analysis

Caption: Workflow for the extraction and analysis of this compound.

Signaling_Pathway_Placeholder Yunnankadsurin_B This compound Target_Molecule Cellular Target (e.g., Receptor, Enzyme) Yunnankadsurin_B->Target_Molecule Binding/Modulation Downstream_Effector1 Downstream Effector 1 Target_Molecule->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Molecule->Downstream_Effector2 Biological_Response Biological Response (e.g., Anti-inflammatory, Neuroprotective) Downstream_Effector1->Biological_Response Downstream_Effector2->Biological_Response

Caption: A generalized signaling pathway for this compound's potential action.

Concluding Remarks

While direct comparative data for this compound extraction is scarce, the information available for structurally similar dibenzocyclooctadiene lignans from Schisandra chinensis provides valuable insights. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) demonstrate significant advantages over conventional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times. The choice of the optimal method will depend on the specific requirements of the research or production, including desired yield and purity, available equipment, and environmental considerations. Further studies focusing specifically on the optimization of this compound extraction are warranted to establish the most effective and economical approach for isolating this promising natural product. The quantification of this compound in extracts is typically achieved using High-Performance Liquid Chromatography (HPLC).

References

Evaluating the Efficacy of Yunnankadsurin B Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-HIV efficacy of lignans isolated from the Kadsura genus, with a focus on providing a framework for evaluating compounds like Yunnankadsurin B and its potential derivatives. Due to the limited publicly available data on this compound itself, this guide leverages experimental data from closely related lignans to offer insights into their therapeutic potential and the methodologies for their evaluation.

Introduction to this compound and Related Lignans

This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products isolated from plants of the Kadsura genus. These compounds have garnered significant interest for their diverse biological activities, most notably their potential as anti-HIV agents. The mechanism of action for many of these lignans is believed to involve the inhibition of HIV replication, although the precise targets can vary. This guide will compare the reported anti-HIV activities of several Kadsura lignans, providing a benchmark for the potential efficacy of this compound and its synthetic derivatives.

Comparative Efficacy of Kadsura Lignans Against HIV-1

The following table summarizes the in vitro anti-HIV-1 activity of various lignans isolated from different Kadsura species. The data is primarily derived from studies utilizing MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The efficacy is typically reported as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of the compounds is reported as the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI value indicating greater selectivity for viral targets over host cells.

CompoundPlant SourceCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Compound 6 Kadsura heteroclitaMT-41.6>84.7>52.9
Compound 12 Kadsura heteroclitaMT-41.4>92.3>65.9
Binankadsurin A Kadsura angustifoliaNot Specified3.86 µMNot SpecifiedNot Specified
Kadsulignan N Kadsura coccineaNot Specified0.0119 µMNot SpecifiedNot Specified

Note: The data for Binankadsurin A and Kadsulignan N are presented in µM as reported in the source literature. Direct comparison with EC₅₀ values in µg/mL requires knowledge of the compounds' molecular weights.

Experimental Protocols

The evaluation of anti-HIV activity for lignans like this compound and its derivatives typically involves standardized in vitro assays. The following is a detailed methodology for a common anti-HIV assay using MT-4 cells.

In Vitro Anti-HIV-1 Assay Using MT-4 Cells

This assay is based on the inhibition of the cytopathic effect (CPE) of HIV-1 on MT-4 cells.

1. Cell and Virus Culture:

  • Cell Line: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: HIV-1 strains (e.g., IIIB, NL4-3) are propagated in MT-4 cells. The viral titer is determined to calculate the multiplicity of infection (MOI).

2. Cytotoxicity Assay (CC₅₀ Determination):

  • MT-4 cells are seeded in a 96-well plate at a density of 3 x 10⁴ cells/well.

  • Serial dilutions of the test compound (e.g., this compound derivative) are added to the wells.

  • The plate is incubated for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

3. Antiviral Activity Assay (EC₅₀ Determination):

  • MT-4 cells are infected with HIV-1 at a specific MOI (e.g., 0.01).

  • Immediately after infection, serial dilutions of the test compound are added to the infected cells in a 96-well plate.

  • The plate is incubated for 5 days at 37°C in a 5% CO₂ atmosphere.

  • The protective effect of the compound against HIV-1-induced CPE is measured by the MTT assay.

  • The EC₅₀ value is calculated as the compound concentration that achieves 50% protection of MT-4 cells from the HIV-1-induced cytopathic effect.

4. Data Analysis:

  • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizing Key Processes

To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_antiviral Antiviral Assay (EC₅₀) cluster_analysis Data Analysis c1 Seed MT-4 Cells c2 Add Compound Dilutions c1->c2 c3 Incubate (5 days) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC₅₀ c5->c6 d1 Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) c6->d1 a1 Infect MT-4 Cells with HIV-1 a2 Add Compound Dilutions a1->a2 a3 Incubate (5 days) a2->a3 a4 MTT Assay a3->a4 a5 Measure Absorbance a4->a5 a6 Calculate EC₅₀ a5->a6 a6->d1

Experimental workflow for determining anti-HIV activity.

The mechanism of action of many anti-HIV lignans involves the inhibition of key viral enzymes. One of the primary targets is the HIV-1 reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT template vDNA Viral DNA RT->vDNA synthesizes Integration Integration into Host Genome vDNA->Integration Yunnankadsurin_B This compound Derivative Yunnankadsurin_B->RT inhibits

Proposed mechanism of action: Inhibition of HIV-1 Reverse Transcriptase.

Conclusion and Future Directions

The available data on lignans from the Kadsura genus suggest that this class of compounds holds promise for the development of novel anti-HIV agents. The moderate to high selectivity indices reported for some of these compounds indicate a favorable safety profile in vitro. For this compound and its derivatives to be advanced as potential therapeutic candidates, a systematic evaluation of their anti-HIV efficacy and cytotoxicity is imperative. This should include:

  • Broad-spectrum activity: Testing against a panel of laboratory-adapted and clinical isolates of HIV-1, including drug-resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular target(s) within the HIV replication cycle.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of this compound derivatives to identify key structural features required for potent anti-HIV activity and to optimize efficacy and reduce toxicity.

By following rigorous experimental protocols and leveraging comparative data from related compounds, researchers can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for HIV/AIDS.

A Comparative Analysis of Natural Anti-Inflammatory Compounds: Curcumin, Resveratrol, and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Initial Search for Yunnankadsurin B: An extensive search of scientific literature and databases yielded no significant information regarding the anti-inflammatory properties, mechanism of action, or quantitative data for a compound named "this compound." This suggests that the compound may be known by a different name, is not widely studied, or the name may be misspelled. Consequently, a direct comparison with this compound is not possible at this time. This guide will therefore focus on a comparative analysis of three well-researched natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin.

Introduction to Natural Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Natural compounds derived from plants have long been investigated for their anti-inflammatory properties, offering potential therapeutic alternatives with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Curcumin (from turmeric), resveratrol (from grapes and berries), and quercetin (from various fruits and vegetables) are three of the most extensively studied polyphenolic compounds known for their potent anti-inflammatory effects. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for curcumin, resveratrol, and quercetin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTargetIC50 (µM)Reference
Curcumin Nitric Oxide (NO)11.0 ± 0.59[1]
TNF-α-
IL-6-
IL-1β-
Resveratrol Nitric Oxide (NO)-
TNF-α18.9 ± 0.6[2]
IL-617.5 ± 0.7[2]
IL-1β-
Quercetin Nitric Oxide (NO)Significantly inhibits at 25-50 µM[3][4]
TNF-αSignificantly inhibits at 25-50 µM[3][4]
IL-6Significantly inhibits at 25-50 µM[3][4]
IL-1βSignificantly reduces at 0.03-3.0 µg/mL[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibition NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Release DNA DNA NFκB_active->DNA Translocates & Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_Genes Transcription

Caption: LPS-induced TLR4-NFκB signaling pathway.

elisa_workflow start Start coat_plate Coat 96-well plate with capture antibody (e.g., anti-TNF-α) start->coat_plate wash1 Wash plate coat_plate->wash1 block Block non-specific binding sites with blocking buffer wash1->block wash2 Wash plate block->wash2 add_samples Add standards and cell culture supernatants to wells wash2->add_samples incubate1 Incubate add_samples->incubate1 wash3 Wash plate incubate1->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash plate incubate2->wash4 add_enzyme Add Streptavidin-HRP wash4->add_enzyme incubate3 Incubate add_enzyme->incubate3 wash5 Wash plate incubate3->wash5 add_substrate Add TMB substrate wash5->add_substrate develop_color Incubate in dark for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for cytokine ELISA.

comparison_framework cluster_compounds Natural Anti-Inflammatory Compounds cluster_parameters Comparative Parameters YunnankadsurinB This compound NO_Inhibition Nitric Oxide (NO) Inhibition YunnankadsurinB->NO_Inhibition Data Not Available Cytokine_Inhibition Cytokine Inhibition (TNF-α, IL-6, IL-1β) YunnankadsurinB->Cytokine_Inhibition Data Not Available Enzyme_Inhibition Enzyme Inhibition (COX-2, iNOS) YunnankadsurinB->Enzyme_Inhibition Data Not Available Pathway_Modulation Signaling Pathway Modulation (NF-κB) YunnankadsurinB->Pathway_Modulation Data Not Available Curcumin Curcumin Curcumin->NO_Inhibition Curcumin->Cytokine_Inhibition Curcumin->Enzyme_Inhibition Curcumin->Pathway_Modulation Resveratrol Resveratrol Resveratrol->NO_Inhibition Resveratrol->Cytokine_Inhibition Resveratrol->Enzyme_Inhibition Resveratrol->Pathway_Modulation Quercetin Quercetin Quercetin->NO_Inhibition Quercetin->Cytokine_Inhibition Quercetin->Enzyme_Inhibition Quercetin->Pathway_Modulation

Caption: Conceptual framework for comparison.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the concentration of nitrite (a stable product of NO) in cell culture supernatants.

Materials:

  • RAW 264.7 macrophages

  • Complete RPMI medium (with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (Curcumin, Resveratrol, Quercetin)

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a sodium nitrite standard curve.

Cytokine Quantification (ELISA for TNF-α and IL-6)

This protocol quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.

Materials:

  • Cell culture supernatants (prepared as in the NO assay)

  • ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 96-well ELISA plate

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[3]

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[7]

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot for COX-2 and NF-κB p65

This protocol detects the protein expression levels of key inflammatory mediators.

Materials:

  • RAW 264.7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Lyse the treated and stimulated RAW 264.7 cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Curcumin, resveratrol, and quercetin are potent natural anti-inflammatory compounds that modulate key inflammatory pathways, including the NF-κB signaling cascade, and inhibit the production of inflammatory mediators like NO, TNF-α, and IL-6. While quantitative data suggests their efficacy, the lack of standardized reporting across studies necessitates careful interpretation. The provided protocols offer a foundation for researchers to conduct their own comparative analyses. The absence of data on "this compound" highlights a gap in the current scientific literature and an opportunity for future research.

References

Benchmarking Yunnankadsurin B and Related Lignans Against Known Neuroprotective Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of Yunnankadsurin B and related lignans derived from Kadsura species against well-established neuroprotective compounds: Edaravone, Resveratrol, and Curcumin. While direct experimental data for this compound is not publicly available, this guide draws upon research on structurally similar lignans from the Kadsura genus, offering a valuable benchmark for future research and development.

Executive Summary

Neurodegenerative diseases and acute brain injuries represent a significant global health burden. The search for effective neuroprotective agents is a critical area of research. Lignans, a class of polyphenolic compounds found in various plants, have emerged as promising candidates. This guide focuses on this compound, a putative lignan from the Kadsura genus native to Yunnan, China, and compares its potential with the known neuroprotective actions of Edaravone, Resveratrol, and Curcumin. The comparison is based on their mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties, supported by experimental data from in vitro and in vivo studies.

Comparative Data of Neuroprotective Compounds

The following tables summarize key quantitative data for the benchmark neuroprotective compounds, offering a clear comparison of their efficacy in various experimental models of neurotoxicity and neurodegeneration.

Table 1: In Vitro Neuroprotective Efficacy

CompoundModel of NeurotoxicityCell LineConcentrationOutcome MeasureResult (% protection, IC50, etc.)
Edaravone Oxidative Stress (H₂O₂)SH-SY5Y100 µMCell Viability (MTT)Increased cell viability by ~40%
Glutamate-induced excitotoxicityPrimary Cortical Neurons10 µMNeuronal Death (LDH)Reduced LDH release by ~50%
Resveratrol Aβ₁₋₄₂ induced toxicityPC12 cells20 µMCell Viability (MTT)Increased cell viability by ~60%
Oxygen-Glucose Deprivation (OGD)Primary Hippocampal Neurons10 µMApoptosis (Caspase-3 activity)Decreased caspase-3 activity by ~45%
Curcumin Lipopolysaccharide (LPS) induced inflammationBV-2 Microglia5 µMNitric Oxide (NO) ProductionInhibited NO production by ~70%
6-OHDA-induced toxicitySH-SY5Y10 µMROS ProductionReduced intracellular ROS by ~55%
Kadsura Lignans (General) Aβ or H₂O₂ induced neurotoxicityPC12 cellsNot specifiedNeuroprotective effectsStatistically significant protection observed[1]

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelDosageAdministration RouteKey Findings
Edaravone Rat model of ischemic stroke (MCAO)3 mg/kgIntravenousReduced infarct volume and neurological deficits[2]
Resveratrol Mouse model of Alzheimer's disease (APP/PS1)20 mg/kg/dayOralImproved cognitive function and reduced Aβ plaque load
Curcumin Rat model of Parkinson's disease (6-OHDA)100 mg/kg/dayOralProtected dopaminergic neurons and improved motor function[3]
Kadsura Lignans (General) Not availableNot availableNot availableFurther in vivo studies are required.

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of these compounds are mediated through complex signaling pathways that combat oxidative stress, neuroinflammation, and apoptosis.

This compound and Related Kadsura Lignans

While the specific mechanism of this compound is yet to be elucidated, lignans from Kadsura species are known to exert neuroprotective effects, likely through antioxidant and anti-inflammatory pathways. Dibenzocyclooctadiene lignans, a common type found in Kadsura, have shown promise in preclinical studies.[4][5][6]

G cluster_stress Cellular Stressors cluster_lignan Kadsura Lignans (e.g., this compound) cluster_pathways Protective Pathways Oxidative Stress Oxidative Stress Neuronal_Damage Neuronal_Damage Oxidative Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Kadsura_Lignans Kadsura Lignans Antioxidant_Response Upregulation of Antioxidant Enzymes Kadsura_Lignans->Antioxidant_Response Anti_inflammatory_Response Inhibition of Pro-inflammatory Mediators Kadsura_Lignans->Anti_inflammatory_Response Neuronal_Protection Neuronal_Protection Antioxidant_Response->Neuronal_Protection Anti_inflammatory_Response->Neuronal_Protection

Figure 1: Putative neuroprotective mechanism of Kadsura lignans.

Edaravone

Edaravone is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[2][7] Its primary mechanism involves mitigating oxidative stress.

G Ischemic_Cascade Ischemic Cascade/ Neurodegenerative Process Free_Radicals Generation of Free Radicals (ROS/RNS) Ischemic_Cascade->Free_Radicals Edaravone Edaravone Edaravone->Free_Radicals Neuroprotection Neuroprotection Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage

Figure 2: Edaravone's mechanism of action.

Resveratrol

Resveratrol, a natural polyphenol found in grapes and other fruits, exhibits a wide range of neuroprotective activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][8][9] It is known to activate sirtuin 1 (SIRT1), a key regulator of cellular stress responses.

G Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 PGC1a PGC-1α Deacetylation SIRT1->PGC1a NFkB NF-κB Inhibition SIRT1->NFkB Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Anti_inflammation Anti-inflammatory Effects NFkB->Anti_inflammation Anti_inflammation->Neuroprotection

Figure 3: Resveratrol's SIRT1-mediated neuroprotection.

Curcumin

Curcumin, the active compound in turmeric, is a well-known anti-inflammatory and antioxidant agent.[10][11][12] Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways, including the Nrf2 and NF-κB pathways.

G Curcumin Curcumin Nrf2 Nrf2 Activation Curcumin->Nrf2 NFkB_Inhibition NF-κB Inhibition Curcumin->NFkB_Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Anti_inflammatory_Genes Decreased Pro-inflammatory Gene Expression NFkB_Inhibition->Anti_inflammatory_Genes Anti_inflammatory_Genes->Neuroprotection

Figure 4: Curcumin's dual antioxidant and anti-inflammatory pathways.

Experimental Protocols

This section outlines the detailed methodologies for key in vitro experiments commonly used to assess neuroprotection.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere and differentiate.

    • Induce neurotoxicity using a relevant stressor (e.g., H₂O₂, glutamate, Aβ peptide).

    • Treat the cells with the test compound (this compound, Edaravone, etc.) at various concentrations for a specified duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Measurement of Oxidative Stress

Reactive Oxygen Species (ROS) Assay

  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Plate and treat cells as described in the cell viability assays.

    • Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope (excitation ~485 nm, emission ~530 nm).

    • Quantify the relative ROS levels compared to the control group.

Quantification of Inflammatory Markers

Nitric Oxide (NO) Assay (Griess Test)

  • Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Culture and treat microglial cells (e.g., BV-2) or other relevant cell types with an inflammatory stimulus (e.g., LPS) and the test compounds.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: ELISA is a highly sensitive method to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue lysates.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants or standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme into a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on the standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of a novel compound like this compound.

G Start Start In_Vitro_Screening In Vitro Screening (e.g., MTT, LDH assays) Start->In_Vitro_Screening Dose_Response Dose-Response Studies In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (ROS, Inflammation, Apoptosis) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Figure 5: Drug discovery workflow for neuroprotective agents.

Conclusion and Future Directions

While Edaravone, Resveratrol, and Curcumin have well-documented neuroprotective properties, the exploration of novel compounds from natural sources remains a promising avenue for therapeutic development. The lignans from Kadsura species, including the yet-to-be-fully-characterized this compound, represent a compelling class of molecules for further investigation.

Future research should focus on:

  • Isolation and characterization of this compound: Determining its precise chemical structure is the first critical step.

  • In vitro and in vivo studies: Comprehensive evaluation of the neuroprotective efficacy of purified this compound using the standardized assays outlined in this guide.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative studies: Directly benchmarking this compound against established neuroprotective agents in head-to-head experimental models.

This comparative guide serves as a foundational resource for researchers interested in the neuroprotective potential of this compound and related Kadsura lignans. By providing a clear framework for comparison and detailed experimental protocols, it aims to accelerate the discovery and development of novel therapies for neurological disorders.

References

In Vivo Therapeutic Potential of Yunnankadsurin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of Yunnankadsurin B's therapeutic potential. At present, there is no publicly available experimental data to support a direct comparison of its performance with other therapeutic alternatives.

While the chemical structure of this compound, a lignan isolated from Kadsura ananosma, has been characterized, its biological activities and potential therapeutic applications remain largely unexplored in living organisms. Extensive searches of scientific databases and research publications did not yield any studies detailing its efficacy, safety, or mechanism of action in animal models.

This lack of in vivo data prevents a thorough assessment and comparison with established treatments for any specific condition. To facilitate future research and provide a framework for the potential in vivo validation of this compound, this guide outlines hypothetical experimental protocols and signaling pathways that could be investigated, based on the known activities of similar lignan compounds.

Hypothetical Experimental Design for In Vivo Validation

Should research on this compound progress to in vivo studies, a rigorous experimental design would be crucial. The following table outlines a potential comparative study structure.

Parameter This compound Treatment Group Alternative Treatment Group (e.g., Doxorubicin) Control Group
Animal Model Tumor-bearing immunodeficient mice (e.g., BALB/c nude)Tumor-bearing immunodeficient mice (e.g., BALB/c nude)Tumor-bearing immunodeficient mice (e.g., BALB/c nude)
Dosage To be determined by dose-finding studiesEstablished therapeutic doseVehicle control
Route of Administration Intraperitoneal or OralIntravenousIntraperitoneal or Oral
Treatment Duration 4 weeks4 weeks4 weeks
Primary Endpoint Tumor volume and weightTumor volume and weightTumor volume and weight
Secondary Endpoints Metastasis, survival rate, body weight changesMetastasis, survival rate, body weight changesMetastasis, survival rate, body weight changes
Toxicity Analysis Histopathology of major organs, blood biochemistryHistopathology of major organs, blood biochemistryHistopathology of major organs, blood biochemistry

Potential Signaling Pathways for Investigation

Lignans are known to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. Future in vivo studies on this compound should consider investigating its effects on pathways such as NF-κB, Wnt/β-catenin, and MAPK.

Below are hypothetical diagrams representing these pathways, which could serve as a basis for mechanistic studies.

G cluster_0 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

Potential modulation of the NF-κB signaling pathway by this compound.

G cluster_1 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Prevents phosphorylation of Nucleus Nucleus β-catenin->Nucleus Accumulates and translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

Hypothetical interaction of this compound with the Wnt/β-catenin pathway.

Experimental Workflow for In Vivo Studies

A typical workflow for assessing the therapeutic potential of a new compound like this compound is outlined below.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays A->B C Acute Toxicity Study (In Vivo) B->C D Dose-Finding Study (In Vivo) C->D E Efficacy Study in Animal Model D->E F Pharmacokinetic & Pharmacodynamic Analysis E->F G Mechanistic Studies (e.g., Western Blot, IHC) E->G H Data Analysis & Reporting F->H G->H

A generalized workflow for the in vivo validation of a novel therapeutic agent.

Safety Operating Guide

Proper Disposal of Yunnankadsurin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Yunnankadsurin B, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. At no point should this compound or its containers be disposed of in general trash or down the drain.[1][2]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other chemically contaminated solid materials in a designated, leak-proof container lined with a clear plastic bag.[3] Never use biohazard or black plastic bags for chemical waste.[3]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container.[4][5] Given its nature as a lignan, it is likely dissolved in an organic solvent. Therefore, it should be segregated as non-halogenated organic solvent waste unless it is in a solution with halogenated solvents.[4][5] Aqueous waste should be collected separately from organic solvent waste.[5]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and clearly labeled as chemical sharps waste.

2. Waste Containment and Storage:

  • Use only appropriate, leak-proof, and tightly sealed containers for waste storage.[1][3][4] Plastic containers are often preferred.[1]

  • If not using the original container, ensure the waste container is compatible with the chemical properties of this compound and any solvents.

  • Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] The SAA should be a secondary containment system, such as a spill tray, to prevent environmental contamination in case of a leak.[4]

  • Ensure that incompatible waste types are not stored together.[5]

3. Labeling:

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1][3]

  • The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container.

  • Do not deface the manufacturer's original label if disposing of the original container.[3] For other containers, any existing, non-relevant labels should be completely removed or defaced.[3]

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[5]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Once properly emptied and rinsed, and with the label removed or defaced, the container may be disposed of in accordance with institutional guidelines, which may include placing it in glass disposal containers or recycling streams.[3][5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the accumulated waste.[1]

  • Do not exceed the maximum accumulation time or volume limits for hazardous waste in your SAA as specified by regulations and institutional policies.[1][3]

Summary of Disposal Procedures

Waste TypeHandling and SegregationContainer and LabelingDisposal Method
Solid this compound & Contaminated Debris Segregate as solid chemical waste.Leak-proof container with a clear plastic liner, labeled "Hazardous Waste" with chemical name.Collection by EHS or a licensed hazardous waste contractor.
This compound in Non-Halogenated Solvent Segregate as non-halogenated organic liquid waste.Compatible, sealed liquid waste container labeled "Hazardous Waste" with chemical name and solvent.Collection by EHS or a licensed hazardous waste contractor.
This compound in Aqueous Solution Segregate as aqueous chemical waste.Compatible, sealed liquid waste container labeled "Hazardous Waste" with chemical name.Collection by EHS or a licensed hazardous waste contractor.
Contaminated Sharps Place in a designated, puncture-resistant sharps container.Label as "Hazardous Chemical Sharps Waste" with the chemical name.Collection by EHS or a licensed hazardous waste contractor.
Empty this compound Containers Triple rinse with an appropriate solvent; collect rinsate as hazardous waste.Remove or deface the original label after rinsing.Dispose of according to institutional policy for empty chemical containers.

Disposal Workflow for this compound

YunnankadsurinB_Disposal cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Lined, Labeled Solid Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Compatible, Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_empty Empty Container? is_sharp->is_empty No sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes empty_container Triple Rinse, Collect Rinsate is_empty->empty_container Yes ehs_pickup Arrange EHS/ Contractor Pickup is_empty->ehs_pickup No (Residual Product) solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup defaced_container Deface Label empty_container->defaced_container institutional_disposal Dispose per Institutional Policy defaced_container->institutional_disposal

Caption: Disposal decision workflow for this compound waste streams.

References

Personal protective equipment for handling Yunnankadsurin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information is currently available for Yunnankadsurin B. The following guidelines are based on the known cytotoxic activities of related compounds, specifically lignans isolated from the Schisandraceae family. Therefore, this compound should be handled with caution as a potentially cytotoxic agent. These recommendations are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense when handling potentially cytotoxic compounds like this compound. Below is a summary of recommended PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemotherapy-rated glovesDouble gloving is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1] Change gloves every 30-60 minutes or immediately if contaminated or torn.
Body Protection Disposable, solid-front, back-closing gownGowns should be made of a low-permeability fabric, such as polyethylene-coated polypropylene.[1] Cuffs should be elastic or knit. Gowns should be discarded as cytotoxic waste after each use or if contaminated.
Respiratory Protection NIOSH-approved respirator (e.g., N95)A respirator should be worn when handling the powdered form of the compound or when there is a risk of aerosolization.[1]
Eye and Face Protection Safety goggles and a face shieldGoggles should be worn to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[2]

Operational Plans: Handling and Storage

All handling of this compound should occur within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize exposure.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Preparation and Handling:

  • All manipulations of this compound, including weighing and preparing solutions, must be performed within a BSC or CVE.

  • Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.

  • Utilize Luer-Lok syringes and other closed-system transfer devices to minimize the risk of leaks and spills during solution transfer.[3]

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, absorbent pads, vials, pipette tips) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[4] This container should be clearly labeled with a cytotoxic/biohazard symbol.
Liquid Waste Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste." Do not dispose of liquid cytotoxic waste down the drain.[5]
Sharps Waste All contaminated sharps (e.g., needles, scalpels) must be immediately placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

All cytotoxic waste containers must be disposed of through an approved hazardous waste management service for high-temperature incineration.[5]

Emergency Procedures: Spills and Exposure

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including double gloves, a gown, eye protection, and a respirator.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[6] For powders, gently cover with damp absorbent material to avoid aerosolization.

  • Clean the Area: Work from the outer edge of the spill towards the center. Clean the area with a detergent solution, followed by a disinfectant.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[2]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.

Experimental Protocols

Given the potential cytotoxicity of this compound, a common initial experiment is to assess its effect on cell viability. The MTT assay is a widely used colorimetric assay for this purpose.[7]

MTT Assay for Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Cytotoxic compounds often induce cell death through apoptosis. Below is a simplified diagram of a generic apoptotic signaling pathway.

Apoptotic_Pathway Generic Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yunnankadsurin B
Reactant of Route 2
Reactant of Route 2
Yunnankadsurin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.